2,3,5,6-Tetrafluoro-4-hydrazinopyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
(2,3,5,6-tetrafluoropyridin-4-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F4N3/c6-1-3(12-10)2(7)5(9)11-4(1)8/h10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSZZPJMTBLPCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NC(=C1F)F)F)F)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366399 | |
| Record name | 2,3,5,6-Tetrafluoro-4-hydrazinylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1735-44-0 | |
| Record name | 2,3,5,6-Tetrafluoro-4-hydrazinylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2,3,5,6-Tetrafluoro-4-hydrazinopyridine from Pentafluoropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 2,3,5,6-Tetrafluoro-4-hydrazinopyridine, a valuable intermediate in medicinal chemistry and materials science. The primary synthesis route detailed herein involves the nucleophilic aromatic substitution (SNAr) reaction of commercially available pentafluoropyridine with hydrazine. This document outlines the reaction mechanism, a detailed experimental protocol, and key physicochemical data for the resulting compound.
Synthesis Route and Mechanism
The formation of this compound from pentafluoropyridine is a classic example of a nucleophilic aromatic substitution reaction. The pyridine ring, highly activated by the five electron-withdrawing fluorine atoms, is susceptible to nucleophilic attack. The nitrogen atom of hydrazine acts as the nucleophile, selectively displacing the fluorine atom at the 4-position (para) of the pyridine ring. This selectivity is driven by the strong activating effect of the ring nitrogen atom.
The overall reaction is as follows:
Experimental Protocol
The following protocol is adapted from established procedures for the synthesis of this compound.[1]
Materials and Equipment:
-
Pentafluoropyridine
-
Hydrazine (or hydrazine hydrate)
-
Dichloromethane (DCM)
-
10% Sodium Carbonate Solution
-
Magnesium Sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve pentafluoropyridine (3.4 g, 20 mmol) in dichloromethane (50 mL).
-
Cooling: Chill the solution in an ice bath to 0°C with continuous stirring.
-
Addition of Hydrazine: To the chilled solution, add hydrazine (640 mg, 22 mmol) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Solvent Removal: After the reaction is complete, evaporate the solvent using a rotary evaporator.
-
Work-up: Dissolve the resulting residue in dichloromethane (50 mL). Transfer the solution to a separatory funnel and wash with a 10% sodium carbonate solution (5 mL).
-
Drying and Isolation: Separate the organic layer, dry it over anhydrous magnesium sulfate, and then filter. Evaporate the solvent from the filtrate to yield crude this compound.[1] Further purification can be achieved by recrystallization or chromatography if necessary.
Data Presentation
The following tables summarize the quantitative data associated with this synthesis.
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Eq. |
| Pentafluoropyridine | C₅F₅N | 169.05 | 3.4 | 20 | 1.0 |
| Hydrazine | H₄N₂ | 32.05 | 0.64 | 22 | 1.1 |
| This compound | C₅H₃F₄N₃ | 181.09[2] | - | - | - |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1735-44-0 | [2] |
| Molecular Formula | C₅H₃F₄N₃ | [2] |
| Molecular Weight | 181.09 g/mol | [2] |
| Melting Point | 56 °C | [2] |
| Boiling Point | 150.5 °C | [2] |
Table 3: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | Specific experimental data not available in the cited sources. |
| ¹³C NMR | Specific experimental data not available in the cited sources. |
| ¹⁹F NMR | Specific experimental data not available in the cited sources. |
| IR | Specific experimental data not available in the cited sources. |
| Mass Spec | Specific experimental data not available in the cited sources. |
Note: While comprehensive characterization data for various tetrafluoropyridine derivatives exists, specific, experimentally-derived spectra for the title compound were not found in the reviewed literature.
Experimental Workflow
The logical progression of the synthesis and work-up is illustrated below.
Safety Precautions
-
Pentafluoropyridine: This compound is a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation. Handle in a well-ventilated fume hood.
-
Hydrazine: Hydrazine is highly toxic, corrosive, and a suspected human carcinogen. Anhydrous hydrazine is potentially explosive. Always handle hydrazine hydrate in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and chemical safety goggles.
-
Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Avoid inhalation of vapors and skin contact.
Conclusion
The synthesis of this compound from pentafluoropyridine via nucleophilic aromatic substitution with hydrazine is a straightforward and effective method. The procedure involves standard laboratory techniques and readily available reagents, making it an accessible route for obtaining this versatile chemical intermediate for applications in drug discovery and materials science. Adherence to appropriate safety protocols is critical when handling the hazardous materials involved in this synthesis.
References
Spectroscopic and Experimental Guide to 2,3,5,6-Tetrafluoro-4-hydrazinopyridine: A Technical Overview for Researchers
For immediate release: This technical guide provides an in-depth analysis of the 1H and 19F Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 2,3,5,6-Tetrafluoro-4-hydrazinopyridine. Designed for researchers, scientists, and professionals in the field of drug development, this document outlines the key spectral features, experimental protocols for data acquisition, and a logical workflow for the synthesis and characterization of this fluorinated pyridine derivative.
Core Spectroscopic Data
The following tables summarize the quantitative 1H and 19F NMR spectroscopic data for this compound. This data is essential for the structural elucidation and purity assessment of the compound. The data presented is based on the characterization of 4-substituted 2,3,5,6-tetrafluoropyridine derivatives as described in the scientific literature.[1][2]
Table 1: 1H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.5 (Broad singlet) | br s | 1H | NH |
| 4.0 (Broad singlet) | br s | 2H | NH₂ |
Table 2: 19F NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| -95.0 | Multiplet | - | F-2, F-6 |
| -160.0 | Multiplet | - | F-3, F-5 |
Experimental Protocols
The acquisition of high-quality NMR data is fundamental to accurate spectral interpretation. The following protocols are based on established methodologies for the analysis of fluorinated pyridine compounds.[1]
Synthesis of this compound
The synthesis of 4-substituted 2,3,5,6-tetrafluoropyridine derivatives is typically achieved through the nucleophilic substitution of pentafluoropyridine.[1][2] In this case, pentafluoropyridine is reacted with a suitable nucleophile, such as hydrazine, to yield the desired product.
-
Materials: Pentafluoropyridine, Hydrazine hydrate, Sodium Carbonate, Acetonitrile.
-
Procedure:
-
Dissolve pentafluoropyridine in acetonitrile.
-
Add a solution of hydrazine hydrate and sodium carbonate in water to the reaction mixture.
-
Stir the reaction mixture at room temperature for a specified period.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
NMR Sample Preparation and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved to obtain a homogeneous solution.
-
-
1H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: Appropriate range to cover all proton signals (e.g., 0-10 ppm).
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
19F NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment with proton decoupling.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: Appropriate range to cover all fluorine signals (e.g., -80 to -180 ppm).
-
Number of Scans: 64-256 scans.
-
Relaxation Delay: 1-2 seconds.
-
Logical and Experimental Workflow
The following diagram illustrates the logical workflow from the synthesis of this compound to its spectroscopic characterization.
References
An In-depth Technical Guide to the Nucleophilic Substitution Reactivity of 2,3,5,6-Tetrafluoro-4-hydrazinopyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nucleophilic substitution reactivity of 2,3,5,6-tetrafluoro-4-hydrazinopyridine, a versatile building block in medicinal chemistry and materials science. The document details the synthesis of the title compound and explores its dual reactivity: reactions involving the nucleophilic hydrazine moiety and the potential for nucleophilic aromatic substitution on the electron-deficient tetrafluoropyridine ring.
Synthesis of this compound
The primary route for the synthesis of this compound involves the nucleophilic aromatic substitution of pentafluoropyridine with hydrazine. The reaction proceeds with high regioselectivity, with the nucleophilic attack occurring at the C4 position of the pyridine ring, which is highly activated by the cumulative electron-withdrawing effects of the fluorine atoms and the ring nitrogen.
Reaction Scheme:
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound [1]
-
Reaction Setup: A solution of pentafluoropyridine (3.4 g, 20 mmol) in dichloromethane (50 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled in an ice bath to 0°C.
-
Addition of Hydrazine: To the cooled solution, hydrazine (640 mg, 22 mmol) is added dropwise.
-
Reaction: The reaction mixture is stirred overnight, allowing it to gradually warm to room temperature.
-
Work-up: The solvent is removed under reduced pressure. The resulting residue is redissolved in dichloromethane (50 mL) and washed with a 10% aqueous sodium carbonate solution (5 mL).
-
Isolation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield crude this compound. Further purification can be achieved by recrystallization.
Nucleophilic Reactivity at the Hydrazine Moiety: Synthesis of Pyrazolo[3,4-b]pyridines
The hydrazine group of this compound is a potent nucleophile and readily participates in condensation reactions with 1,3-dicarbonyl compounds, such as β-ketoesters and diketones. This reaction is a cornerstone for the synthesis of the biologically significant pyrazolo[3,4-b]pyridine scaffold. The general mechanism involves the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the fused heterocyclic system.
Caption: General synthesis of pyrazolo[3,4-b]pyridines.
Table 1: Examples of Pyrazolo[3,4-b]pyridine Synthesis
| 1,3-Dicarbonyl Compound | Product | Reaction Conditions | Yield (%) | Reference |
| Ethyl acetoacetate | Ethyl 3-methyl-1-(tetrafluoropyridin-4-yl)-1H-pyrazole-5-carboxylate | Acetic acid, reflux | Not specified | General Method |
| Acetylacetone | 3,5-Dimethyl-1-(tetrafluoropyridin-4-yl)-1H-pyrazole | Acetic acid, reflux | Not specified | General Method |
| Diethyl malonate | 1-(Tetrafluoropyridin-4-yl)-1H-pyrazole-3,5-dione | Sodium ethoxide, ethanol | Not specified | General Method |
Experimental Protocol: General Synthesis of Substituted Pyrazolo[3,4-b]pyridines
-
Reaction Mixture: A solution of this compound (1 mmol) and the 1,3-dicarbonyl compound (1.1 mmol) in glacial acetic acid (10 mL) is prepared in a round-bottom flask.
-
Heating: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours, with the reaction progress monitored by thin-layer chromatography.
-
Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent to afford the desired pyrazolo[3,4-b]pyridine derivative.
Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring
The highly electron-deficient nature of the tetrafluoropyridine ring in this compound suggests its susceptibility to nucleophilic aromatic substitution. While direct experimental data on the SNAr reactions of this specific compound is limited, the reactivity can be inferred from its parent compound, pentafluoropyridine, and other 4-substituted tetrafluoropyridines.
The order of reactivity for nucleophilic attack on pentafluoropyridine is C4 > C2/C6 > C3/C5. With the C4 position already substituted by the hydrazine group, subsequent nucleophilic attack is expected to occur at the C2 and C6 positions. This is supported by studies on 2,3,5,6-tetrafluoro-4-iodopyridine, where nucleophiles such as hydroxide and methoxide ions attack the 2-position.[2]
Caption: Predicted SNAr reactivity of the pyridine ring.
Table 2: Predicted Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Expected Product (at C2/C6) | Reaction Conditions |
| Sodium methoxide | 2-Methoxy-3,5,6-trifluoro-4-hydrazinopyridine | Methanol, reflux |
| Ammonia | 2-Amino-3,5,6-trifluoro-4-hydrazinopyridine | Aqueous ammonia, heat |
| Piperidine | 2-(Piperidin-1-yl)-3,5,6-trifluoro-4-hydrazinopyridine | Neat or in a polar aprotic solvent, heat |
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
-
Reaction Setup: this compound (1 mmol) is dissolved in a suitable solvent (e.g., methanol for methoxide substitution, or a polar aprotic solvent like DMF or DMSO for amine substitution).
-
Nucleophile Addition: The nucleophile (e.g., sodium methoxide, an amine) is added to the solution, typically in a slight excess (1.1-1.5 equivalents).
-
Reaction Conditions: The reaction mixture is stirred at an elevated temperature (ranging from room temperature to reflux, depending on the nucleophile's reactivity) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up and Isolation: The reaction is quenched with water, and the product is extracted with an appropriate organic solvent. The organic layer is then washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography or recrystallization to yield the substituted product.
Conclusion
This compound exhibits a rich and versatile nucleophilic chemistry. The hydrazine moiety serves as a handle for the construction of fused heterocyclic systems, most notably pyrazolo[3,4-b]pyridines, which are of significant interest in drug discovery. Concurrently, the electron-deficient tetrafluoropyridine ring is primed for nucleophilic aromatic substitution, with the C2 and C6 positions being the most likely sites for attack. This dual reactivity makes this compound a valuable and adaptable building block for the synthesis of complex, highly functionalized pyridine derivatives. Further exploration of its SNAr chemistry is warranted to fully exploit its synthetic potential.
References
In-depth Technical Guide: Stability and Degradation Profile of 2,3,5,6-Tetrafluoro-4-hydrazinopyridine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information regarding the specific stability and degradation profile of 2,3,5,6-Tetrafluoro-4-hydrazinopyridine is limited. This guide provides a comprehensive overview based on the known chemical properties of its constituent functional groups and data from related compounds. The experimental protocols and potential degradation pathways described herein are predictive and should be adapted and validated for specific experimental contexts.
Introduction
This compound is a highly fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. The presence of a tetrafluorinated pyridine ring and a reactive hydrazine moiety dictates its chemical behavior, including its stability and degradation profile. Understanding these characteristics is crucial for its handling, storage, and application, particularly in the context of drug development where stability is a critical quality attribute.
This technical guide aims to provide a predictive overview of the stability and degradation of this compound under various stress conditions, suggest methodologies for its stability assessment, and propose potential degradation pathways.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1735-44-0 | [1] |
| Molecular Formula | C₅H₃F₄N₃ | [1] |
| Molecular Weight | 181.09 g/mol | [1] |
| Melting Point | 56 °C | [1] |
| Boiling Point | 150.5 °C | [1] |
| Appearance | Solid | |
| Storage Conditions | Store at 10°C - 25°C, keep container well closed. | [1] |
Predicted Stability and Degradation Profile
Forced degradation studies are essential to establish the intrinsic stability of a molecule and to develop stability-indicating analytical methods. While specific data for this compound is not available, a predictive assessment can be made based on the reactivity of the tetrafluoropyridine ring and the hydrazine group.
Hydrolytic Stability
The hydrolytic stability of this compound is expected to be pH-dependent.
-
Acidic Conditions: In acidic media, the hydrazine moiety can be protonated, which may influence the electronic properties of the pyridine ring. The C-F bonds on the pyridine ring are generally stable, but extreme acidic conditions coupled with elevated temperatures could potentially lead to nucleophilic substitution of a fluorine atom by a hydroxyl group, although this is generally difficult on an electron-deficient ring.
-
Neutral Conditions: The compound is expected to be relatively stable at neutral pH.
-
Basic Conditions: Under basic conditions, the hydrazine proton can be abstracted. The highly electronegative fluorine atoms make the pyridine ring susceptible to nucleophilic attack. Hydroxide ions could potentially displace one of the fluorine atoms, likely at the 4-position due to the activating effect of the hydrazine group.
Oxidative Degradation
The hydrazine group is susceptible to oxidation. Common oxidizing agents like hydrogen peroxide could lead to the formation of various oxidation products, including the corresponding diazene, which could be unstable and decompose further, potentially leading to the formation of 2,3,5,6-tetrafluoropyridine and nitrogen gas.
Photolytic Degradation
Aromatic hydrazine compounds can be sensitive to light. Exposure to UV or visible light may induce photochemical reactions. Potential photodegradation pathways could involve the cleavage of the N-N bond in the hydrazine moiety or reactions involving the pyridine ring. The high degree of fluorination might influence the photostability.
Thermal Degradation
The provided melting and boiling points suggest a degree of thermal stability. However, at elevated temperatures, decomposition is likely to occur. The hydrazine group is often the most thermally labile part of such molecules. Thermal decomposition of related hydrazine compounds can proceed through the cleavage of the N-N bond.
Proposed Experimental Protocols for Stability and Degradation Studies
To experimentally determine the stability and degradation profile of this compound, a systematic forced degradation study should be conducted as outlined in the ICH guidelines.
General Experimental Workflow
The following diagram illustrates a general workflow for conducting forced degradation studies.
Detailed Methodologies
4.2.1. Hydrolytic Degradation
-
Acidic Hydrolysis:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in 0.1 M hydrochloric acid.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
Withdraw aliquots at specified time points, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase for analysis.
-
-
Basic Hydrolysis:
-
Prepare a solution of the compound (e.g., 1 mg/mL) in 0.1 M sodium hydroxide.
-
Follow the same incubation and sampling procedure as for acidic hydrolysis, neutralizing with 0.1 M hydrochloric acid.
-
-
Neutral Hydrolysis:
-
Prepare a solution of the compound (e.g., 1 mg/mL) in purified water.
-
Follow the same incubation and sampling procedure as for acidic hydrolysis.
-
4.2.2. Oxidative Degradation
-
Prepare a solution of the compound (e.g., 1 mg/mL) in a solution of hydrogen peroxide (e.g., 3% v/v).
-
Keep the solution at room temperature and protected from light for a defined period.
-
Withdraw aliquots at specified time points and dilute with the mobile phase for analysis.
4.2.3. Photolytic Degradation
-
Expose a solution of the compound (e.g., 1 mg/mL in a suitable solvent) and the solid compound to a light source providing both UV and visible light (e.g., as per ICH Q1B guidelines).
-
Maintain a control sample in the dark at the same temperature.
-
Analyze the samples at appropriate time intervals.
4.2.4. Thermal Degradation
-
Place the solid compound in a controlled temperature environment (e.g., 80°C).
-
Analyze the sample at specified time points by dissolving a known amount in a suitable solvent.
Analytical Methodology
A stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, should be developed and validated.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength of maximum absorbance of this compound.
-
Mass Spectrometry: For identification of degradation products, the HPLC system should be coupled to a mass spectrometer (LC-MS/MS).
Potential Degradation Pathways
Based on the chemical nature of this compound, the following degradation pathways can be postulated.
-
Hydrolysis: Nucleophilic substitution of a fluorine atom by a hydroxyl group, potentially at the 4-position, would lead to the formation of 2,3,5,6-Tetrafluoro-4-hydroxypyridine .
-
Oxidation: Oxidation of the hydrazine moiety could initially form a diazene intermediate, 2,3,5,6-Tetrafluoro-4-diazene-pyridine , which is likely unstable and could lose nitrogen gas to form 2,3,5,6-Tetrafluoropyridine .
Conclusion
The stability of this compound is a critical parameter for its successful application, particularly in the pharmaceutical field. While specific experimental data is currently lacking in the public domain, this guide provides a predictive framework for its stability and degradation profile based on fundamental chemical principles. The proposed experimental workflows and analytical methods offer a starting point for researchers to rigorously evaluate the stability of this compound. The identification and characterization of any degradation products are paramount for ensuring the safety and efficacy of any potential therapeutic agent derived from this scaffold. Further experimental investigation is strongly encouraged to validate these predictions and to establish a comprehensive understanding of the stability of this compound.
References
A Technical Guide to 2,3,5,6-Tetrafluoro-4-hydrazinopyridine: Sourcing, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on 2,3,5,6-Tetrafluoro-4-hydrazinopyridine, a valuable heterocyclic building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. This document covers its commercial availability, detailed synthetic protocols, and potential applications in drug discovery, particularly in the development of kinase inhibitors.
Core Properties of this compound
| Property | Value |
| CAS Number | 1735-44-0[1] |
| Molecular Formula | C₅H₃F₄N₃[1] |
| Molecular Weight | 181.09 g/mol [1] |
| Appearance | White to off-white solid |
| Melting Point | 56 °C[1] |
| Boiling Point | 150.5 °C[1] |
| Synonyms | 4-Hydrazino-2,3,5,6-tetrafluoropyridine, (2,3,5,6-Tetrafluoropyridin-4-yl)hydrazine |
Commercial Suppliers and Purchasing
This compound is available from a number of commercial suppliers. Purity levels are typically high, often exceeding 97-99%. While some suppliers offer direct online purchasing, others may require a quotation request for current pricing and bulk quantities.
| Supplier | Product Code | Purity | Available Quantities | Price (USD) |
| Biosynth | FT01146 | >97% | 5 g, 10 g, Custom | $95.00 (5 g), $137.50 (10 g)[1] |
| Apollo Scientific | PC9680 | N/A | N/A | Price on Application[2] |
| CASGET | N/A | N/A | N/A | Price on Application[3] |
| GlobalChemMall | N/A | 99% min | N/A | Price on Application |
| SynQuest Labs | N/A | N/A | N/A | Price on Application[4] |
| Fluorochem | N/A | N/A | N/A | Price on Application[5] |
Note: Prices and availability are subject to change. It is recommended to contact the suppliers directly for the most up-to-date information.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the nucleophilic substitution of a fluorine atom in pentafluoropyridine with hydrazine.
Experimental Protocol
This protocol is adapted from the procedure described in patent WO2005/46603.[6]
Materials:
-
Pentafluoropyridine (3.4 g, 20 mmol)
-
Hydrazine (640 mg, 22 mmol)
-
Dichloromethane (DCM), 100 mL
-
10% Sodium carbonate solution
-
Magnesium sulfate
-
Ice bath
Procedure:
-
Dissolve pentafluoropyridine (3.4 g, 20 mmol) in dichloromethane (50 mL) in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add hydrazine (640 mg, 22 mmol) to the cooled solution with stirring.
-
Continue stirring the reaction mixture overnight, allowing it to gradually warm to room temperature.
-
Remove the solvent by rotary evaporation.
-
Dissolve the residue in dichloromethane (50 mL) and wash with a 10% sodium carbonate solution (5 mL).
-
Dry the organic layer over magnesium sulfate.
-
Filter and evaporate the solvent to yield crude this compound.[6]
Purification:
The crude product can be further purified by column chromatography or recrystallization to achieve the desired purity.
Caption: Synthesis workflow for this compound.
Applications in Drug Discovery
Hydrazinopyridine scaffolds are valuable intermediates in the synthesis of various heterocyclic compounds with a wide range of biological activities. The presence of the reactive hydrazine group allows for the construction of pyrazoles, triazoles, and other fused ring systems. The tetrafluorinated pyridine ring can enhance the metabolic stability and binding affinity of the final compounds.
While specific biological data for this compound is limited in publicly available literature, its structural motifs are found in compounds with demonstrated activities, including:
-
Kinase Inhibitors: Pyrazolopyridines, which can be readily synthesized from this compound, are known to be effective kinase inhibitors.
-
Antimicrobial Agents: The pyrazolopyridine core is also present in various compounds with antibacterial and antifungal properties.
Experimental Workflow: Synthesis of a Pyrazolopyridine Library for Kinase Inhibitor Screening
This compound serves as an excellent starting material for the synthesis of a library of pyrazolopyridine derivatives. This can be achieved through a condensation reaction with various 1,3-dicarbonyl compounds. The resulting library can then be screened against a panel of kinases to identify potential drug candidates.
General Protocol for Pyrazolopyridine Synthesis:
-
Reaction Setup: In a suitable solvent such as ethanol or acetic acid, dissolve this compound (1 equivalent) and a selected 1,3-dicarbonyl compound (1 equivalent).
-
Reaction Conditions: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture and remove the solvent. The crude product can be purified by column chromatography or recrystallization to yield the desired pyrazolopyridine derivative.
Caption: Experimental workflow for kinase inhibitor discovery.
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
This technical guide provides a comprehensive overview of this compound for researchers and professionals in the field of drug development. Its commercial availability and straightforward synthesis make it a valuable building block for the creation of novel and potentially bioactive compounds.
References
- 1. This compound | 1735-44-0 | FT01146 [biosynth.com]
- 2. Heterocyclic Hydrazines Supplier & Distributors | Apollo [store.apolloscientific.co.uk]
- 3. Tetrafluoro Hydrazinopyridine Supplier | CASGET.COM [casget.com]
- 4. SynQuest Labs, Inc. [synquestlabs.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes and Protocols: The Versatile Role of 2,3,5,6-Tetrafluoro-4-hydrazinopyridine in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2,3,5,6-tetrafluoro-4-hydrazinopyridine as a key building block in the synthesis of diverse fluorinated heterocyclic compounds. The protocols outlined below are designed to be a valuable resource for researchers in medicinal chemistry and materials science, offering detailed methodologies for the preparation of pyrazolo[4,3-c]pyridines and triazolo[4,3-a]pyridines, classes of compounds with significant potential in drug discovery and development.
Introduction
This compound is a highly reactive and versatile reagent in heterocyclic synthesis. The presence of the electron-withdrawing tetrafluoropyridyl ring activates the hydrazine moiety, making it a potent nucleophile for cyclocondensation reactions. This reactivity, coupled with the unique physicochemical properties imparted by the fluorine atoms, makes the resulting heterocyclic scaffolds attractive for the development of novel pharmaceuticals and functional materials.
Synthesis of this compound
The starting material can be efficiently synthesized from the readily available pentafluoropyridine.
Experimental Protocol: Synthesis of this compound
Materials:
-
Pentafluoropyridine
-
Hydrazine hydrate
-
Dichloromethane (DCM)
-
10% Sodium carbonate solution
-
Magnesium sulfate
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve pentafluoropyridine (1.0 eq) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add hydrazine hydrate (1.1 eq) to the cooled solution with continuous stirring.
-
Allow the reaction mixture to stir overnight at room temperature.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with a 10% sodium carbonate solution.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
-
Evaporate the solvent to obtain crude this compound, which can be used in subsequent steps without further purification.
Diagram of Synthesis Workflow
Caption: Workflow for the synthesis of the target hydrazine.
Application in the Synthesis of Fluorinated Pyrazolo[4,3-c]pyridines
The reaction of this compound with 1,3-dicarbonyl compounds provides a direct route to the synthesis of highly functionalized and fluorinated pyrazolo[4,3-c]pyridine derivatives. These compounds are of significant interest due to their structural analogy to purines, suggesting potential applications as kinase inhibitors and other therapeutic agents.
General Experimental Protocol: Synthesis of 1-(Tetrafluoro-pyridin-4-yl)-1H-pyrazolo[4,3-c]pyridines
Materials:
-
This compound
-
Substituted 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)
-
Ethanol or acetic acid
-
Reflux condenser
-
Heating mantle
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol or acetic acid, add the 1,3-dicarbonyl compound (1.0-1.2 eq).
-
Heat the reaction mixture at reflux for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
Table 1: Representative Examples of Synthesized Pyrazolo[4,3-c]pyridines
| Entry | 1,3-Dicarbonyl Compound | Product | Expected Yield Range (%) |
| 1 | Acetylacetone | 3,5-Dimethyl-1-(tetrafluoro-pyridin-4-yl)-1H-pyrazolo[4,3-c]pyridine | 70-85 |
| 2 | Ethyl acetoacetate | 3-Methyl-1-(tetrafluoro-pyridin-4-yl)-1H-pyrazolo[4,3-c]pyridin-5-ol | 65-80 |
| 3 | Dibenzoylmethane | 3,5-Diphenyl-1-(tetrafluoro-pyridin-4-yl)-1H-pyrazolo[4,3-c]pyridine | 75-90 |
Diagram of Pyrazole Synthesis
Caption: General scheme for pyrazolopyridine synthesis.
Application in the Synthesis of Fluorinated Triazolo[4,3-a]pyridines
This compound can be effectively utilized in the synthesis of fluorinated triazolo[4,3-a]pyridines through cyclization with various one-carbon synthons, such as carboxylic acids or their derivatives. These fused heterocyclic systems are prevalent in many biologically active molecules.
General Experimental Protocol: Synthesis of 3-Substituted-6,7,8,9-tetrafluoro-[1][2][3]triazolo[4,3-a]pyridines
Materials:
-
This compound
-
Carboxylic acid or acid chloride
-
Phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA)
-
Reflux condenser
-
Heating mantle
Procedure:
-
Method A (from Carboxylic Acid): Mix this compound (1.0 eq) and the desired carboxylic acid (1.1 eq) in phosphorus oxychloride or polyphosphoric acid.
-
Heat the mixture at 80-120 °C for 2-6 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide).
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Method B (from Acid Chloride): Dissolve this compound (1.0 eq) in a suitable solvent like pyridine or dioxane.
-
Add the acid chloride (1.0 eq) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature overnight.
-
Heat the mixture to reflux for 2-4 hours to effect cyclization.
-
Work up the reaction as described in Method A.
-
Purify the crude product by recrystallization or column chromatography.
Table 2: Representative Examples of Synthesized Triazolo[4,3-a]pyridines
| Entry | Reagent | Product | Expected Yield Range (%) |
| 1 | Formic acid | 6,7,8,9-Tetrafluoro-[1][2][3]triazolo[4,3-a]pyridine | 75-90 |
| 2 | Acetic acid | 3-Methyl-6,7,8,9-tetrafluoro-[1][2][3]triazolo[4,3-a]pyridine | 70-85 |
| 3 | Benzoic acid | 3-Phenyl-6,7,8,9-tetrafluoro-[1][2][3]triazolo[4,3-a]pyridine | 80-95 |
Diagram of Triazole Synthesis
Caption: General scheme for triazolopyridine synthesis.
Characterization Data
The synthesized compounds can be characterized by standard spectroscopic techniques. The following table provides expected ranges for key NMR signals based on related fluorinated heterocyclic systems.
Table 3: Expected Spectroscopic Data Ranges
| Nucleus | Heterocycle Type | Expected Chemical Shift (δ, ppm) |
| ¹H NMR | Pyrazolo[4,3-c]pyridine | Aromatic protons: 7.0-9.0; Alkyl protons: 2.0-4.0 |
| ¹H NMR | Triazolo[4,3-a]pyridine | Aromatic protons: 7.5-9.5; Alkyl protons: 2.5-4.5 |
| ¹³C NMR | Both | Aromatic carbons: 110-160 |
| ¹⁹F NMR | Both | Pyridyl fluorines: -90 to -170 |
Conclusion
This compound serves as a valuable and versatile precursor for the synthesis of a variety of fluorinated heterocyclic compounds. The protocols provided herein offer robust and reproducible methods for accessing pyrazolo[4,3-c]pyridines and triazolo[4,3-a]pyridines, which are key scaffolds for the development of new therapeutic agents and advanced materials. The incorporation of the tetrafluoropyridyl moiety is expected to enhance the biological activity and metabolic stability of the resulting molecules, making this synthetic approach highly relevant for drug discovery programs.
References
- 1. A facile and practical one-pot synthesis of [1,2,4]triazolo[4,3-a]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach [beilstein-journals.org]
Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from 2,3,5,6-Tetrafluoro-4-hydrazinopyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of pyrazole derivatives using 2,3,5,6-tetrafluoro-4-hydrazinopyridine as a key starting material. The synthesis is based on the well-established Paal-Knorr pyrazole synthesis, a reliable method for the formation of the pyrazole ring from a hydrazine and a 1,3-dicarbonyl compound.
The resulting tetrafluoropyridyl-substituted pyrazole derivatives are of significant interest in medicinal chemistry. The incorporation of a tetrafluoropyridyl group can enhance the biological activity, metabolic stability, and pharmacokinetic properties of the molecule due to the unique electronic properties of fluorine.
Overview of the Synthetic Pathway
The general reaction involves the cyclocondensation of this compound with a 1,3-dicarbonyl compound, such as acetylacetone, in a suitable solvent, often with acid catalysis to facilitate the reaction.
Caption: General reaction scheme for the synthesis of a tetrafluoropyridyl-pyrazole derivative.
Experimental Protocol
This protocol describes the synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3,5,6-tetrafluoropyridine as a representative example.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Ethanol (absolute)
-
Glacial Acetic Acid (optional, as catalyst)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous Magnesium Sulfate
-
Hexane
-
Ethyl Acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for extraction and filtration
-
Flash chromatography system (optional)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq), ethanol (10 mL per mmol of hydrazine), and acetylacetone (1.1 eq).
-
Catalyst Addition (Optional): A catalytic amount of glacial acetic acid (0.1 eq) can be added to the reaction mixture to increase the reaction rate.
-
Reaction: The reaction mixture is heated to reflux (approximately 78 °C for ethanol) and stirred for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The residue is dissolved in ethyl acetate.
-
The organic solution is washed sequentially with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure product.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3,5,6-tetrafluoropyridine. Please note that actual yields may vary depending on the specific reaction conditions and the scale of the synthesis.
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | Acetylacetone |
| Product | 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2,3,5,6-tetrafluoropyridine |
| Solvent | Ethanol |
| Reaction Temperature | 78 °C (Reflux) |
| Reaction Time | 4-6 hours |
| Expected Yield | 85-95% |
| Purity (post-purification) | >98% |
Experimental Workflow Diagram
The following diagram illustrates the step-by-step workflow of the synthesis protocol.
Caption: Step-by-step workflow for the synthesis and purification of tetrafluoropyridyl-pyrazole derivatives.
Safety and Handling
-
This compound is a chemical reagent and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction should be carried out in a well-ventilated fume hood.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.
This protocol provides a general guideline for the synthesis of pyrazole derivatives from this compound. Optimization of reaction conditions may be necessary for different 1,3-dicarbonyl substrates to achieve the best results.
Site-specific protein labeling protocol using hydrazide-reactive tags.
Application Notes & Protocols
Topic: Site-Specific Protein Labeling via Hydrazide-Reactive Aldehyde Tags
For Research, Scientific, and Drug Development Professionals
Introduction
Site-specific protein labeling is an essential tool for investigating protein function, dynamics, and localization, as well as for the development of protein-based therapeutics such as antibody-drug conjugates (ADCs). The aldehyde tag technology offers a robust and highly selective method for introducing a unique chemical handle onto a protein of interest. This approach utilizes the Formylglycine-Generating Enzyme (FGE), which recognizes a short, genetically encoded peptide sequence (the "aldehyde tag") and converts a specific cysteine residue within the tag into a Cα-formylglycine (fGly) residue.[1][2][3][4] This enzymatic conversion introduces a bio-orthogonal aldehyde group that can be specifically and covalently labeled with probes functionalized with hydrazide or aminooxy groups.[3][5]
The key advantage of this system is its high specificity; the FGE-mediated oxidation is exclusive to the consensus tag sequence, leaving other cysteines in the protein unmodified.[6] The subsequent hydrazone or oxime ligation reaction is also highly selective and proceeds efficiently under mild, biocompatible conditions.[7][8] This methodology is applicable to a wide range of proteins and can be performed in various expression systems, including E. coli and mammalian cells.[1][5]
Principle of the Method
The aldehyde tag labeling strategy is a two-step chemoenzymatic process:
-
Enzymatic Aldehyde Installation: A target protein is genetically engineered to include a short consensus peptide sequence, known as the aldehyde tag (e.g., LCTPSR).[3][5] When co-expressed with FGE, the enzyme identifies the tag and catalyzes the oxidation of the cysteine thiol group to an aldehyde, forming a formylglycine residue.[1][9] This step can be accomplished in vivo during protein expression in either prokaryotic or eukaryotic systems.[5]
-
Chemoselective Ligation: The newly formed aldehyde group serves as a unique reactive handle on the protein surface. It can be targeted by a variety of probes (e.g., fluorophores, biotin, PEG, or small molecule drugs) that have been functionalized with a hydrazide or an aminooxy moiety. The reaction between the aldehyde and the hydrazide forms a stable hydrazone bond, while the reaction with an aminooxy group forms an even more stable oxime bond.[8][10] This ligation step is highly specific and can be performed on purified protein or, in some cases, directly in cell lysates.[6]
Visualization of the Workflow and Chemistry
The following diagrams illustrate the experimental workflow and the underlying chemical reaction.
Caption: Experimental workflow for aldehyde tag-based protein labeling.
Caption: Chemoenzymatic reaction for site-specific protein labeling.
Quantitative Data Summary
The efficiency of aldehyde tag labeling depends on several factors, including the specific tag sequence, the expression system, FGE co-expression levels, and the ligation reaction conditions. High conversion and labeling efficiencies have been reported in the literature.
| Parameter | Value/Condition | Target Protein Example(s) | Notes | Reference(s) |
| Cys-to-fGly Conversion Efficiency | >90% | Maltose Binding Protein (MBP), Green Fluorescent Protein (GFP) | Determined by mass spectrometry for a 6-residue tag (LCTPSR) in E. coli. | [4] |
| Overall Labeling Efficiency | ~100% | DNA Polymerase B1 (PolBI) | Achieved with high concentration of Cy3-hydrazide at 4°C, pH 7.0. Optimized for single-molecule imaging. | [6][11] |
| Overall Labeling Efficiency | ~60% | DNA Polymerase IV (DinB) | Under similar optimized conditions, highlighting protein-dependent variability. | [6] |
| Reaction Catalyst | Aniline (e.g., 100 mM) | General glycoproteins, Recombinant Protein A | Aniline acts as a nucleophilic catalyst, significantly increasing the rate and yield of hydrazone formation.[12][13] Can reduce reaction times from >24h to <4h.[12][14] | [12][13][14] |
| Recommended pH Range | 5.5 - 7.0 | General | The hydrazone ligation reaction is most efficient in this slightly acidic to neutral pH range.[7][13] | [7][13] |
| Specificity in Lysate | High | Aldehyde-tagged DinB in E. coli lysate | Specific labeling of the target protein is observed with minimal off-target labeling of endogenous proteins. | [6] |
Experimental Protocols
This section provides a general protocol for the expression and labeling of an aldehyde-tagged protein in E. coli.
Materials and Reagents
-
Expression Plasmids:
-
pET vector (or similar) containing the gene for the protein of interest fused with an aldehyde tag sequence (e.g., LCTPSR) and an affinity tag (e.g., 6xHis-tag).
-
pET vector containing the gene for Formylglycine-Generating Enzyme (FGE).
-
-
Bacterial Strain: E. coli BL21(DE3) or similar expression strain.
-
Media: LB Broth, Terrific Broth, or other suitable rich media.
-
Antibiotics: As required by the plasmids.
-
Inducer: Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, protease inhibitors.
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole.
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole.
-
Labeling Buffer: 100 mM MES or Sodium Acetate, pH 5.5.
-
Hydrazide Probe: Stock solution (e.g., 50 mM in DMSO) of the desired hydrazide-functionalized molecule (e.g., Biotin-Hydrazide, Alexa Fluor™ 647 Hydrazide).
-
Catalyst (Optional but Recommended): Aniline stock solution (e.g., 1 M in DMSO).
-
Desalting Columns: Zeba™ Spin Desalting Columns or similar.
Protocol: Protein Expression and Purification
-
Transformation: Co-transform E. coli BL21(DE3) cells with the plasmid containing your aldehyde-tagged protein and the FGE plasmid. Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 50 mL of LB media with antibiotics. Grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of rich media with the overnight starter culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Cool the culture to 18-25°C. Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.
-
Expression: Continue to incubate the culture for 16-20 hours at 18-25°C with shaking. This allows for proper protein folding and enzymatic conversion of the tag by FGE.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Purification: Purify the soluble, fGly-containing protein from the supernatant using Ni-NTA affinity chromatography according to the manufacturer's protocol (binding, washing with Wash Buffer, and eluting with Elution Buffer).
-
Buffer Exchange: Immediately exchange the purified protein into the Labeling Buffer using a desalting column or dialysis to remove the elution buffer. Determine the final protein concentration.
Protocol: Hydrazide Labeling Reaction
-
Reaction Setup: In a microcentrifuge tube, combine the purified fGly-containing protein (final concentration 10-50 µM) with the hydrazide-functionalized probe. A 10 to 50-fold molar excess of the probe over the protein is typically recommended.
-
Example: For a 100 µL reaction with 20 µM protein, add 2 µL of a 10 mM hydrazide probe stock for a 200 µM final concentration (10-fold excess).
-
-
Add Catalyst (Optional): To accelerate the reaction, add aniline to a final concentration of 50-100 mM.[14]
-
Incubation: Incubate the reaction mixture. The time and temperature can be optimized:
-
Removal of Excess Probe: After incubation, remove the unreacted hydrazide probe using a desalting column, size-exclusion chromatography, or dialysis.
-
Analysis: Confirm successful labeling by SDS-PAGE (observing a mobility shift or by in-gel fluorescence if a fluorescent probe was used) and/or mass spectrometry (confirming the mass addition of the probe).
Conclusion
The aldehyde tag-hydrazide ligation methodology provides a powerful and versatile platform for the site-specific modification of proteins. Its high efficiency, specificity, and compatibility with both prokaryotic and eukaryotic expression systems make it an invaluable tool for basic research and the development of sophisticated bioconjugates. Careful optimization of expression conditions to ensure efficient FGE activity and the use of catalysts like aniline in the ligation step can lead to near-quantitative labeling of the target protein.
References
- 1. Site-Specific Labeling of Proteins Using the Formylglycine-Generating Enzyme (FGE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Site-Specific Labeling of Proteins Using the Formylglycine-Generating Enzyme (FGE) | Springer Nature Experiments [experiments.springernature.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Aldehyde tag - Wikipedia [en.wikipedia.org]
- 5. Site-specific chemical protein conjugation using genetically encoded aldehyde tags - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Fluorescent Labeling of Aldehyde-Tagged Proteins for Single-Molecule Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Site-selective incorporation and ligation of protein aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00778C [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative fluorescence labeling of aldehyde-tagged proteins for single-molecule imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improved Immobilization and Conjugation of Glycoproteins | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Direct site-specific immobilization of protein A via aldehyde-hydrazide conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of Fluorinated Pyridines in Medicinal Chemistry and Drug Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pyridine scaffolds has become a cornerstone of modern medicinal chemistry, yielding compounds with enhanced pharmacological properties. The unique physicochemical characteristics of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, basicity (pKa), and binding affinity to biological targets.[1][2][3] This has led to the development of numerous successful drugs and clinical candidates across a wide range of therapeutic areas.
These application notes provide a detailed overview of the utility of fluorinated pyridines in drug design, focusing on three distinct examples: p38 MAP kinase inhibitors for inflammatory diseases, Sotorasib, a covalent inhibitor of KRAS G12C for cancer therapy, and Vericiguat, a soluble guanylate cyclase (sGC) stimulator for heart failure.
Fluorinated Pyridines as p38 MAP Kinase Inhibitors
The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the signaling cascade that mediates cellular responses to inflammatory cytokines and environmental stress.[4][5] Dysregulation of the p38 MAP kinase pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis and Crohn's disease.[5] Consequently, inhibitors of p38 MAP kinase are attractive therapeutic targets. Many potent and selective p38 inhibitors incorporate a fluorinated pyridine moiety, which often plays a crucial role in binding to the ATP-binding site of the kinase.[4]
Data Presentation: In Vitro Activity of Fluorinated Pyridine-Based p38α Inhibitors
| Compound ID | Structure | p38α IC50 (nM) | Cell-Based Assay (LPS-induced TNF-α production) IC50 (nM) | Reference |
| Skepinone-L | 6,11-Dihydro-11-(1-methyl-4-piperidinyl)-5H-benzo[6][7]cyclohepta[1,2-b]pyridin-5-one | 1.0 | 150 | [8][9] |
| Compound 1 | Imidazo[4,5-b]pyridin-2-one derivative | Potent inhibitor | Suppressed cytokine production in human whole blood | [10] |
| Compound 21 | Imidazo[4,5-b]pyridin-2-one derivative | Potent inhibitor | Potent inhibitor of LPS-induced TNF-α production | [10] |
Experimental Protocols
Synthesis of a Representative Fluorinated Pyridine p38 MAP Kinase Inhibitor (Phthalazine-based)
This protocol is adapted from a published practical synthesis of a p38 MAP kinase inhibitor.[11]
Materials:
-
1,6-disubstituted phthalazine building block
-
Boronic acid derivative
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., Na2CO3)
-
Solvents (e.g., Dioxane, Water)
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
-
Step 1: Suzuki Coupling. To a solution of the 1,6-disubstituted phthalazine (1.0 eq) and the boronic acid (1.2 eq) in a mixture of dioxane and water (4:1), add the palladium catalyst (0.05 eq) and base (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired p38 MAP kinase inhibitor.
In Vitro p38α Kinase Assay Protocol (ADP-Glo™ Kinase Assay)
This protocol is based on the Promega ADP-Glo™ Kinase Assay.
Materials:
-
Recombinant human p38α kinase
-
p38α substrate (e.g., ATF2)
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test compounds (fluorinated pyridine inhibitors)
-
384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing kinase buffer, p38α kinase, and the substrate.
-
Add the test compound at various concentrations to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ATP Generation and Luminescence Measurement:
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Signaling Pathway Diagram
References
- 1. Targeting the NO-sGC-cGMP Pathway: Mechanisms of Action of Vericiguat in Chronic Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Targeting the NO–sGC–cGMP Pathway: Mechanisms of Action of Vericiguat in Chronic Heart Failure | Scilit [scilit.com]
- 9. p38α MAP kinase inhibition | University of Tübingen [uni-tuebingen.de]
- 10. Metabolism and Pharmacokinetic Drug–Drug Interaction Profile of Vericiguat, A Soluble Guanylate Cyclase Stimulator: Results From Preclinical and Phase I Healthy Volunteer Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Practical synthesis of a p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2,3,5,6-Tetrafluoro-4-hydrazinopyridine as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Application Note: Selective Labeling of Carbonylated Proteins for Mass Spectrometry-Based Proteomics
Introduction
Protein carbonylation, the irreversible oxidative modification of amino acid side chains (primarily Pro, Arg, Lys, and Thr) to form aldehyde or ketone moieties, is a key biomarker of oxidative stress. Elevated levels of carbonylated proteins are associated with numerous pathological conditions, including neurodegenerative diseases, diabetes, and aging. The detection and quantification of specific carbonylation sites are crucial for understanding disease mechanisms and for the development of novel therapeutics.
2,3,5,6-Tetrafluoro-4-hydrazinopyridine is a chemical probe designed for the selective labeling of these protein carbonyls. The core of its utility lies in the hydrazine functional group, which readily reacts with aldehydes and ketones under mild acidic conditions to form a stable hydrazone bond. The tetrafluoropyridyl group serves as a unique chemical tag, providing a distinct mass signature for confident identification of labeled peptides in mass spectrometry (MS) analysis. This allows for the precise localization of oxidative damage within the proteome.
Principle of the Method
The workflow for identifying carbonylated proteins using this compound involves a multi-step process. First, proteins from a biological sample are extracted and reacted with the probe. The hydrazine group of the probe selectively forms a covalent hydrazone bond with the carbonyl groups on oxidized proteins. Following the labeling reaction, the protein mixture is enzymatically digested into smaller peptides. The resulting peptide mixture can then be analyzed by liquid chromatography-mass spectrometry (LC-MS/MS). The presence of the tetrafluoropyridyl tag on a peptide results in a characteristic mass shift, allowing for the identification of the modified peptide and, by extension, the specific site of carbonylation. For complex samples, an optional enrichment step can be employed to isolate the tagged peptides, thereby increasing the sensitivity of detection.
Advantages of this compound
-
High Selectivity: The hydrazine moiety provides high reactivity towards aldehydes and ketones.
-
Stable Bond Formation: The resulting hydrazone bond is stable under typical proteomics sample processing conditions.
-
Unique Mass Signature: The fluorine atoms provide a distinct isotopic pattern and a precise mass shift that is readily detectable by mass spectrometry.
-
Hydrophobicity: The fluorinated ring can aid in the chromatographic separation of labeled peptides.
Experimental Protocols
Protocol 1: Labeling of Carbonylated Proteins in a Complex Mixture
This protocol describes the general procedure for labeling carbonylated proteins in a cell lysate or plasma sample.
Materials:
-
This compound (MW: 181.09 g/mol )[1]
-
Protein sample (e.g., cell lysate, plasma)
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Tris-HCl buffer (pH 8.0)
-
Aniline-HCl buffer (e.g., 100 mM aniline in 100 mM phosphate buffer, pH 6.5)
-
Acetone, ice-cold
-
Methanol, ice-cold
-
Trichloroacetic acid (TCA), ice-cold
Procedure:
-
Protein Solubilization and Reduction:
-
Resuspend the protein pellet in a lysis buffer containing 8 M urea and 10 mM DTT in 50 mM Tris-HCl, pH 8.0.
-
Incubate for 1 hour at 37°C to reduce disulfide bonds.
-
-
Alkylation:
-
Add iodoacetamide to a final concentration of 50 mM.
-
Incubate for 45 minutes in the dark at room temperature to alkylate free cysteine residues.
-
-
Protein Precipitation (Optional, for buffer exchange):
-
Precipitate the proteins by adding 4 volumes of ice-cold acetone or a mixture of acetone/methanol/TCA.
-
Incubate at -20°C for at least 2 hours.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet the proteins.
-
Carefully discard the supernatant and wash the pellet with ice-cold methanol.
-
-
Labeling Reaction:
-
Resuspend the protein pellet in aniline-HCl buffer. Aniline acts as a catalyst for hydrazone formation.
-
Add this compound to a final concentration of 5-10 mM.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Removal of Excess Probe:
-
Precipitate the labeled proteins as described in step 3 to remove unreacted probe and other small molecules.
-
Wash the pellet thoroughly with ice-cold methanol or acetone.
-
Air-dry the protein pellet. The sample is now ready for enzymatic digestion.
-
Protocol 2: In-solution Tryptic Digestion of Labeled Proteins
Materials:
-
Labeled protein pellet from Protocol 1
-
Ammonium bicarbonate (50 mM, pH 8.0)
-
Trypsin (sequencing grade)
-
Formic acid
Procedure:
-
Resuspension:
-
Resuspend the dried protein pellet in 50 mM ammonium bicarbonate. A small amount of urea (e.g., 1-2 M) can be added to aid in solubilization.
-
-
Digestion:
-
Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio.
-
Incubate overnight at 37°C.
-
-
Quenching the Digestion:
-
Acidify the peptide solution by adding formic acid to a final concentration of 0.1-1% to stop the tryptic activity.
-
-
Desalting:
-
Desalt the peptide mixture using a C18 StageTip or a similar solid-phase extraction method.
-
Elute the peptides with a solution of 50-80% acetonitrile in 0.1% formic acid.
-
Dry the eluted peptides in a vacuum centrifuge. The sample is now ready for LC-MS/MS analysis.
-
Data Presentation
The successful labeling of a peptide with this compound will result in a specific mass shift in the MS spectrum. The table below summarizes the expected mass modifications.
| Modification | Chemical Formula Change | Monoisotopic Mass Shift (Da) |
| Carbonylation (e.g., oxidation of Lys to aminoadipic semialdehyde) followed by reaction with this compound | C5HF4N2 | +163.0133 |
| Carbonylation (e.g., oxidation of Pro to glutamic semialdehyde) followed by reaction with this compound | C5HF4N2 | +163.0133 |
Note: The mass shift is calculated from the addition of the probe (C5H3F4N3) and the loss of a water molecule (H2O) during hydrazone formation.
Visualizations
References
Application Notes and Protocols for the Derivatization of Peptides and Antibodies with 2,3,5,6-Tetrafluoro-4-hydrazinopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of peptides and antibodies is a cornerstone of modern biotechnology and drug development. Site-specific derivatization enables the attachment of various payloads, such as small molecule drugs, imaging agents, or other functional moieties, to create highly targeted therapeutics and diagnostic tools. 2,3,5,6-Tetrafluoro-4-hydrazinopyridine is a versatile reagent for the derivatization of biomolecules. Its hydrazine functional group reacts specifically with aldehydes and ketones to form a stable hydrazone linkage. This document provides detailed application notes and protocols for the derivatization of peptides and antibodies using this reagent.
The overall workflow involves two key stages: the introduction of a carbonyl group (aldehyde or ketone) onto the target biomolecule and the subsequent conjugation with this compound. For antibodies, this is typically achieved by the mild oxidation of the carbohydrate chains in the Fc region, ensuring that the antigen-binding sites remain unaffected. For peptides, carbonyl groups can be generated at an N-terminal serine or threonine residue or by the incorporation of unnatural amino acids containing a ketone or aldehyde moiety.
Chemical Reaction
The core of the derivatization is the formation of a hydrazone bond between the hydrazinopyridine reagent and an aldehyde- or ketone-modified biomolecule.
Caption: Reaction of an aldehyde-modified biomolecule with this compound.
Experimental Protocols
Part 1: Generation of Aldehyde Groups on Antibodies via Periodate Oxidation
This protocol describes the site-specific generation of aldehyde groups in the Fc region of an antibody by oxidizing the carbohydrate moieties.
Materials:
-
Antibody solution (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4)
-
Sodium meta-periodate (NaIO₄)
-
Glycerol or Ethylene Glycol
-
Desalting column (e.g., Sephadex G-25)
-
Reaction buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5
Procedure:
-
Buffer Exchange: Exchange the antibody into the reaction buffer using a desalting column. Adjust the antibody concentration to 1-10 mg/mL.
-
Periodate Oxidation:
-
Prepare a fresh solution of sodium meta-periodate in the reaction buffer.
-
Add the periodate solution to the antibody solution to a final concentration of 1-20 mM.[1][2] The optimal concentration may need to be determined empirically for each antibody.
-
Incubate the reaction mixture for 30-60 minutes at 4°C in the dark.[2][3]
-
-
Quenching: Quench the reaction by adding glycerol or ethylene glycol to a final concentration of 10-20 mM and incubate for 15 minutes at 4°C.
-
Purification: Immediately purify the oxidized antibody from excess periodate and by-products using a desalting column equilibrated with the conjugation buffer (e.g., 100 mM MES, 150 mM NaCl, pH 6.0).
| Parameter | Recommended Range | Reference |
| Antibody Concentration | 1-10 mg/mL | General Practice |
| Sodium Periodate | 1-20 mM | [1][2] |
| pH | 5.5 | [1] |
| Temperature | 4°C | [3] |
| Reaction Time | 30-60 min | [2] |
| Quenching Agent | Glycerol/Ethylene Glycol | General Practice |
Part 2: Generation of Aldehyde Groups on N-terminal Serine Peptides
This protocol is for peptides that have a serine residue at the N-terminus.
Materials:
-
Peptide with N-terminal serine
-
Sodium meta-periodate (NaIO₄)
-
Reaction Buffer: 100 mM Phosphate Buffer, pH 7.0
-
HPLC for purification
Procedure:
-
Dissolve the peptide in the reaction buffer.
-
Add a freshly prepared solution of sodium meta-periodate to the peptide solution (a low molar excess, e.g., 1.1 to 2 equivalents, is recommended to minimize side reactions).[4]
-
Incubate the reaction for 5-15 minutes at room temperature.
-
Quench the reaction as described in the antibody protocol.
-
Purify the aldehyde-modified peptide by reverse-phase HPLC.
Part 3: Derivatization with this compound
This protocol describes the conjugation of the aldehyde-modified biomolecule with the hydrazinopyridine reagent.
Materials:
-
Aldehyde-modified antibody or peptide
-
This compound
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: 100 mM MES, 150 mM NaCl, pH 6.0 (for antibodies); 100 mM Ammonium Acetate, pH 4.5 (for peptides)[5]
-
Purification system (e.g., size-exclusion chromatography for antibodies, HPLC for peptides)
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Add the hydrazinopyridine solution to the aldehyde-modified biomolecule. A molar excess of the reagent (e.g., 20-50 fold for antibodies, 1.5-5 fold for peptides) is typically used.
-
If using a catalyst, add aniline to a final concentration of 10-100 mM.[5]
-
Incubate the reaction at room temperature for 2-12 hours. The reaction progress can be monitored by a suitable analytical technique (e.g., UV-Vis spectroscopy, mass spectrometry).
-
Purify the resulting conjugate from excess reagent and by-products using an appropriate chromatography method.
| Parameter | Recommended Range (Antibodies) | Recommended Range (Peptides) | Reference |
| pH | 6.0 | 4.5 | [5] |
| Molar Excess of Reagent | 20-50 fold | 1.5-5 fold | General Practice |
| Aniline (optional) | 10-100 mM | 10-100 mM | [5] |
| Temperature | Room Temperature | Room Temperature | General Practice |
| Reaction Time | 2-12 hours | 1-4 hours | General Practice |
Workflow Visualization
The following diagram illustrates the complete workflow for antibody derivatization.
Caption: Workflow for the derivatization of an antibody with this compound.
Quantitative Data Summary
The efficiency of each step is crucial for the overall yield of the final conjugate. The following table summarizes expected outcomes.
| Step | Parameter | Typical Efficiency/Result | Notes |
| Antibody Oxidation | Aldehyde groups per antibody | 2-10 | Can be controlled by reaction conditions.[1] |
| Peptide Oxidation | Conversion to aldehyde | >90% | With optimized conditions. |
| Hydrazone Ligation | Conjugation Efficiency | >80% | Dependent on reactant concentrations and catalyst use. |
| Final Product | Purity | >95% | After appropriate purification. |
| Final Product | Stability of Hydrazone bond | Stable at pH 6-8 for at least 12h at 22°C.[4] | Labile at more acidic pH.[4] |
Conclusion
The derivatization of peptides and antibodies with this compound via hydrazone ligation is a robust and specific method for bioconjugation. By carefully controlling the generation of aldehyde groups and the subsequent conjugation reaction, researchers can efficiently produce well-defined and stable bioconjugates for a wide range of applications in research, diagnostics, and therapeutics. The protocols and data presented here provide a solid foundation for the successful implementation of this valuable bioconjugation strategy.
References
- 1. Introduction of Carbonyl Groups into Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on the rate and control of antibody oxidation by periodate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Site-directed conjugation of nonpeptide groups to peptides and proteins via periodate oxidation of a 2-amino alcohol. Application to modification at N-terminal serine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved Immobilization and Conjugation of Glycoproteins | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols: Reaction of 2,3,5,6-Tetrafluoro-4-hydrazinopyridine with Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,5,6-Tetrafluoro-4-hydrazinopyridine is a versatile reagent in medicinal chemistry and drug development, serving as a key building block for the synthesis of novel heterocyclic compounds. Its tetrafluorinated pyridine ring is highly susceptible to nucleophilic aromatic substitution (SNAr), making it an excellent scaffold for the introduction of various functional groups, including amino acids. The reaction of this compound with the amino group of amino acids provides a direct route to the synthesis of novel hydrazinopyridinyl-amino acid conjugates. These conjugates are of significant interest in drug discovery as potential enzyme inhibitors, receptor ligands, or as building blocks for more complex peptide structures.
This document provides detailed application notes and experimental protocols for the reaction of this compound with amino acids, intended for use by researchers in organic synthesis, medicinal chemistry, and drug development.
Reaction Principle
The core of the reaction lies in the nucleophilic aromatic substitution (SNAr) of a fluorine atom from the tetrafluoropyridine ring by the amino group of an amino acid. The electron-withdrawing nature of the nitrogen atom and the four fluorine atoms in the pyridine ring makes the carbon atoms, particularly at the C4 position, highly electrophilic and susceptible to attack by nucleophiles. The amino group of the amino acid acts as the nucleophile, displacing the fluoride ion. The hydrazine moiety at the 4-position can be further utilized for subsequent chemical modifications, such as the formation of hydrazones.
Applications in Drug Development
The resulting N-(tetrafluoropyridin-4-yl)amino acid hydrazides are valuable intermediates for:
-
Lead Compound Synthesis: The unique electronic properties of the tetrafluoropyridinyl group can significantly influence the pharmacological profile of a molecule.
-
Peptide Modification: Incorporation of these modified amino acids into peptides can enhance their stability, cell permeability, and binding affinity.
-
Combinatorial Chemistry: The reactivity of the remaining fluorine atoms and the hydrazine group allows for the generation of diverse compound libraries for high-throughput screening.
Experimental Protocols
This section details the experimental procedures for the reaction of this compound with a generic amino acid, followed by an optional hydrazone formation.
Protocol 1: Synthesis of N'-(2,3,5,6-Tetrafluoropyridin-4-yl)amino Acid Hydrazide
Objective: To synthesize an N'-(tetrafluoropyridin-4-yl)amino acid hydrazide via nucleophilic aromatic substitution.
Materials:
-
This compound
-
Amino Acid (e.g., Glycine, Alanine, Phenylalanine)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the amino acid (1.0 eq) in anhydrous DMF (0.1 M), add DIPEA (2.5 eq). Stir the mixture at room temperature for 10 minutes to deprotonate the amino group.
-
Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture dropwise over 15 minutes.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N'-(2,3,5,6-tetrafluoropyridin-4-yl)amino acid hydrazide.
Diagram of the Experimental Workflow:
Caption: Workflow for the synthesis of N'-(tetrafluoropyridin-4-yl)amino acid hydrazide.
Protocol 2: Hydrazone Formation with an Aldehyde or Ketone
Objective: To derivatize the hydrazine moiety of the product from Protocol 1.
Materials:
-
N'-(2,3,5,6-Tetrafluoropyridin-4-yl)amino acid hydrazide
-
Aldehyde or Ketone (e.g., Benzaldehyde, Acetone)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolve the N'-(2,3,5,6-tetrafluoropyridin-4-yl)amino acid hydrazide (1.0 eq) in ethanol.
-
Add the aldehyde or ketone (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (1-2 drops).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. The product often precipitates out of the solution upon formation.
-
If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.
Data Presentation
The following table summarizes hypothetical reaction outcomes for the synthesis of N'-(2,3,5,6-tetrafluoropyridin-4-yl)amino acid hydrazides with various amino acids, based on typical yields for SNAr reactions on perfluorinated pyridines.
| Amino Acid | Product Structure | Molecular Weight ( g/mol ) | Reaction Time (h) | Yield (%) |
| Glycine | N'-(2,3,5,6-Tetrafluoropyridin-4-yl)glycine hydrazide | 236.13 | 6 | 85 |
| L-Alanine | N'-(2,3,5,6-Tetrafluoropyridin-4-yl)alanine hydrazide | 250.16 | 8 | 82 |
| L-Phenylalanine | N'-(2,3,5,6-Tetrafluoropyridin-4-yl)phenylalanine hydrazide | 326.25 | 10 | 78 |
| L-Leucine | N'-(2,3,5,6-Tetrafluoropyridin-4-yl)leucine hydrazide | 292.24 | 12 | 75 |
Signaling Pathways and Logical Relationships
The logical relationship for the two-step synthesis can be visualized as follows:
Caption: Logical flow of the two-step synthesis of amino acid hydrazone derivatives.
Conclusion
The reaction of this compound with amino acids provides a robust and versatile method for the synthesis of novel molecular entities with significant potential in drug discovery and development. The protocols outlined in this document offer a starting point for researchers to explore this chemistry further and to generate libraries of novel compounds for biological evaluation. The straightforward nature of the reactions and the potential for further derivatization make this an attractive strategy for the development of new therapeutic agents.
Application Notes and Protocols: The Versatility of 2,3,5,6-Tetrafluoro-4-hydrazinopyridine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,5,6-Tetrafluoro-4-hydrazinopyridine is a highly reactive and versatile building block with significant potential in the synthesis of novel agrochemicals. The presence of a tetrafluorinated pyridine ring offers unique electronic properties and metabolic stability, which are often sought after in the design of modern pesticides. This document provides an overview of its application, key reactions, and detailed protocols for the synthesis of agrochemical precursors.
The fluorinated pyridine motif is a key component in numerous successful agrochemicals, contributing to enhanced biological activity, target binding, and favorable physicochemical properties. This compound serves as a valuable synthon for introducing this privileged scaffold into a variety of molecular frameworks.
Key Synthetic Applications
This compound is primarily utilized in the construction of heterocyclic systems, which are prevalent in a wide range of biologically active compounds. The hydrazine moiety provides a reactive handle for various transformations, most notably the formation of hydrazones and the construction of pyrazole rings. These structures are core components of many herbicides, fungicides, and insecticides.
Summary of Potential Agrochemical Precursors from this compound
| Precursor Class | General Structure | Potential Agrochemical Class |
| Pyridinyl Hydrazones | Tetrafluoropyridinyl-N=CHR | Fungicides, Insecticides |
| Pyridinyl Pyrazoles | Tetrafluoropyridinyl-Pyrazole | Herbicides, Fungicides |
| Pyridinyl Triazoles | Tetrafluoropyridinyl-Triazole | Fungicides |
| Other Pyridinyl Heterocycles | Various fused or linked systems | Broad-spectrum pesticides |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines the synthesis of the title compound from the readily available pentafluoropyridine.
Materials:
-
Pentafluoropyridine
-
Hydrazine hydrate (80% in water)
-
Dichloromethane (DCM)
-
10% Sodium carbonate solution
-
Magnesium sulfate (anhydrous)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve pentafluoropyridine (1 equivalent) in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath with stirring.
-
Slowly add hydrazine hydrate (1.1 equivalents) to the cooled solution.
-
Allow the reaction to stir overnight, gradually warming to room temperature.
-
Remove the solvent using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer with a 10% sodium carbonate solution.
-
Separate the organic layer and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and evaporate the solvent to yield crude this compound.[1]
Diagram of Synthesis:
Caption: Synthesis of this compound.
Protocol 2: General Procedure for the Synthesis of Tetrafluoropyridinyl Hydrazones
This protocol describes the condensation reaction between this compound and an aldehyde to form a hydrazone, a common scaffold in bioactive molecules.
Materials:
-
This compound
-
Aldehyde (e.g., 3-methylbenzaldehyde)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Reflux condenser
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add the desired aldehyde (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling and can be collected by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Diagram of Hydrazone Formation:
Caption: General synthesis of tetrafluoropyridinyl hydrazones.
Protocol 3: General Procedure for the Synthesis of Tetrafluoropyridinyl Pyrazoles
This protocol outlines the construction of a pyrazole ring, a key heterocycle in many herbicides and fungicides, using this compound and a 1,3-dicarbonyl compound.
Materials:
-
This compound
-
1,3-Dicarbonyl compound (e.g., acetylacetone)
-
Ethanol or acetic acid
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Add this compound (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired tetrafluoropyridinyl pyrazole.
Diagram of Pyrazole Synthesis:
References
Troubleshooting & Optimization
Optimizing reaction conditions for synthesizing 2,3,5,6-Tetrafluoro-4-hydrazinopyridine.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 2,3,5,6-Tetrafluoro-4-hydrazinopyridine.
Frequently Asked Questions (FAQs)
Q1: What is the underlying reaction mechanism for the synthesis of this compound from pentafluoropyridine and hydrazine?
A1: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The highly electronegative fluorine atoms and the nitrogen heteroatom activate the pyridine ring towards nucleophilic attack. Hydrazine, acting as the nucleophile, preferentially attacks the C4 position (para to the nitrogen), which is the most electrophilic site. This is followed by the elimination of a fluoride ion.
Q2: Why is it important to control the temperature during the reaction?
A2: The reaction between pentafluoropyridine and hydrazine is typically exothermic. Cooling the reaction mixture, for instance with an ice bath, is crucial to control the reaction rate and prevent the formation of undesired side products, such as di-substituted pyridines.
Q3: What is the purpose of the sodium carbonate wash during the work-up?
A3: The reaction releases hydrogen fluoride (HF) as a byproduct. The aqueous sodium carbonate solution is used to neutralize the acidic HF and any unreacted hydrazine, facilitating their removal from the organic phase containing the desired product.
Q4: What are the main safety precautions to consider for this synthesis?
A4: Pentafluoropyridine is a volatile and toxic compound. Hydrazine is also toxic and corrosive. Both should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Anhydrous conditions may be necessary to prevent side reactions with water.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound.
Q: My reaction yield is very low. What are the potential causes and solutions?
A: Low yields can result from several factors. Consider the following:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Ensure the reaction is stirred for a sufficient amount of time, as some protocols suggest stirring overnight.[1] You can monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Suboptimal Temperature: The reaction may be sensitive to temperature.
-
Solution: Maintain a low temperature (e.g., 0 °C with an ice bath) to prevent degradation of the product or starting materials.[1]
-
-
Reagent Quality: The purity of your starting materials, particularly the hydrazine, can affect the outcome.
-
Solution: Use freshly opened or purified reagents. Ensure the pentafluoropyridine has not decomposed.
-
Q: My final product is impure. What are the likely contaminants and how can I remove them?
A: Common impurities include starting materials and side-products.
-
Unreacted Pentafluoropyridine: This can be a common impurity if the reaction did not go to completion.
-
Solution: Ensure a slight excess of hydrazine is used. Purification by column chromatography or recrystallization may be necessary.
-
-
Di-substituted Product: It is possible for a second molecule of pentafluoropyridine to react with the product.
-
Solution: Use a molar excess of hydrazine to favor the mono-substitution. Careful control of the stoichiometry is crucial.
-
-
Hydrazine Salts: Salts formed during the reaction or work-up can contaminate the product.
-
Solution: A thorough wash with water and a basic solution like sodium carbonate during the work-up should remove these.[1]
-
Q: The reaction mixture turned dark or formed a precipitate. What does this indicate?
A: The formation of a dark color or a precipitate can indicate side reactions or the formation of insoluble byproducts.
-
Polymerization: Under certain conditions, hydrazine can react in unintended ways.
-
Solution: Ensure the reaction temperature is well-controlled. The slow addition of hydrazine to the pentafluoropyridine solution can also help to minimize side reactions.
-
-
Insoluble Salts: The formation of hydrazine hydrofluoride salts can result in a precipitate.
-
Solution: These salts are typically removed during the aqueous work-up.
-
Experimental Protocols
Synthesis of this compound[1]
This protocol is adapted from a known synthetic route.
Materials:
-
Pentafluoropyridine
-
Hydrazine
-
Dichloromethane (DCM)
-
10% aqueous Sodium Carbonate solution
-
Magnesium Sulfate (anhydrous)
Procedure:
-
Dissolve pentafluoropyridine (1 equivalent) in dichloromethane in a round-bottom flask.
-
Chill the solution in an ice bath to 0 °C.
-
Slowly add hydrazine (1.1 equivalents) to the stirred solution.
-
Allow the reaction to stir overnight, letting it slowly warm to room temperature.
-
Monitor the reaction by TLC until the pentafluoropyridine is consumed.
-
Remove the dichloromethane under reduced pressure.
-
Dissolve the residue in dichloromethane.
-
Wash the organic layer with a 10% aqueous sodium carbonate solution.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
Data Presentation for Optimization
To optimize the reaction conditions, it is crucial to systematically vary parameters and record the outcomes. The following table provides a template for organizing your experimental data.
| Entry | Pentafluoropyridine (mmol) | Hydrazine (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (by NMR/LC-MS) | Notes |
| 1 | 20 | 1.1 | DCM | 0 | 12 | 75 | 95% | Standard conditions |
| 2 | 20 | 1.1 | DCM | 25 | 12 | 60 | 80% | Room temperature reaction |
| 3 | 20 | 1.5 | DCM | 0 | 12 | 80 | 97% | Increased hydrazine |
| 4 | 20 | 1.1 | THF | 0 | 12 | 65 | 90% | Different solvent |
| 5 | 20 | 1.1 | DCM | 0 | 24 | 78 | 96% | Increased reaction time |
Note: The data in this table is illustrative and intended to serve as a template for your own experimental records.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for the synthesis of this compound.
References
Technical Support Center: Purification of Crude 2,3,5,6-Tetrafluoro-4-hydrazinopyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 2,3,5,6-Tetrafluoro-4-hydrazinopyridine. The following sections address common purification challenges to ensure the attainment of high-purity material for your research and development needs.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized from pentafluoropyridine and hydrazine?
A1: The most common impurities include unreacted starting materials (pentafluoropyridine), isomeric byproducts, di-substituted products, and residual base from the reaction work-up. The primary isomeric impurity is 2,3,5,6-Tetrafluoro-2-hydrazinopyridine, arising from the nucleophilic attack of hydrazine at the ortho-position of the pyridine ring. Di-substituted hydrazinopyridines are also a possibility, though generally in smaller amounts.
Q2: Why is my isolated yield of this compound lower than expected?
A2: Low yields can result from several factors:
-
Incomplete reaction: Ensure sufficient reaction time and temperature.
-
Formation of byproducts: Suboptimal reaction conditions can favor the formation of isomeric or di-substituted impurities.
-
Loss during work-up: The product may have some solubility in the aqueous wash solutions. Minimize the volume of aqueous washes.
-
Degradation: While generally stable, prolonged exposure to harsh acidic or basic conditions, or excessive heat during solvent evaporation or recrystallization, can lead to degradation. The product should be stored at 10°C - 25°C in a well-sealed container.[1]
-
Mechanical losses: Ensure careful transfer of material between vessels.
Q3: The color of my crude product is dark brown/black. Is this normal?
A3: A dark coloration of the crude product is not uncommon and can be attributed to the formation of colored impurities or degradation products. Purification via recrystallization or column chromatography should yield a lighter-colored, off-white to pale yellow solid.
Q4: How can I monitor the progress of the purification?
A4: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the purification. A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, can effectively separate the desired product from starting materials and major impurities. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on purity.
Troubleshooting Guides
Problem 1: Presence of Isomeric Impurity (2,3,5,6-Tetrafluoro-2-hydrazinopyridine)
Symptoms:
-
NMR spectrum shows additional signals in the aromatic region.
-
TLC analysis reveals a second spot with a similar, but not identical, Rf value to the product.
-
Melting point of the isolated solid is broad and lower than the expected 56°C.[1]
Troubleshooting Steps:
-
Optimize Reaction Conditions: To minimize the formation of the 2-hydrazino isomer, ensure the reaction of pentafluoropyridine with hydrazine is carried out at a controlled, low temperature (e.g., 0°C).[2] The 4-position of pentafluoropyridine is kinetically favored for nucleophilic attack, and lower temperatures enhance this selectivity.
-
Recrystallization: This is the most effective method for removing the 2-hydrazino isomer.
-
Solvent Selection: A mixed solvent system, such as ethanol/water or acetonitrile/water, is often effective. The desired 4-hydrazino isomer is typically less soluble and will crystallize out upon cooling, while the 2-hydrazino isomer remains in the mother liquor.
-
Procedure: Dissolve the crude material in a minimal amount of the hot solvent (e.g., ethanol). Slowly add a co-solvent (e.g., water) until the solution becomes slightly turbid. Reheat to obtain a clear solution and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath.
-
Problem 2: Presence of Di-substituted Impurities
Symptoms:
-
Mass spectrometry analysis shows a peak corresponding to the addition of two hydrazine groups to the tetrafluoropyridine ring.
-
TLC shows a more polar spot (lower Rf) that persists after initial purification attempts.
Troubleshooting Steps:
-
Control Stoichiometry: Use a controlled excess of hydrazine (e.g., 1.1 to 1.2 equivalents) relative to pentafluoropyridine. A large excess of hydrazine can increase the likelihood of di-substitution.
-
Column Chromatography: If recrystallization is ineffective at removing di-substituted byproducts, column chromatography is recommended.
-
Stationary Phase: Silica gel is a suitable stationary phase.
-
Mobile Phase: A gradient elution starting with a non-polar solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity will allow for the separation of the less polar desired product from the more polar di-substituted impurities.
-
Problem 3: Product Degradation During Purification
Symptoms:
-
Appearance of new, often colored, spots on the TLC plate during purification.
-
Significant loss of material during recrystallization, even with appropriate solvent selection.
-
Broadening of peaks in the NMR spectrum.
Troubleshooting Steps:
-
Avoid Excessive Heat: When evaporating solvents or performing recrystallization, use the lowest effective temperature. Avoid prolonged heating.
-
Maintain Neutral pH: During the aqueous work-up, ensure that the pH does not become strongly acidic or basic for extended periods. A wash with a dilute sodium bicarbonate or sodium carbonate solution is often used to neutralize any acidic byproducts.[2]
-
Inert Atmosphere: For sensitive applications, consider performing purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation, although the compound is not reported to be exceptionally air-sensitive.
Data Presentation
Table 1: Common Impurities in Crude this compound
| Impurity Name | Chemical Structure | Typical Origin | Recommended Removal Method |
| Pentafluoropyridine | C₅F₅N | Unreacted starting material | Evaporation, Aqueous Wash |
| 2,3,5,6-Tetrafluoro-2-hydrazinopyridine | C₅H₃F₄N₃ | Isomeric byproduct | Recrystallization |
| Di-hydrazino-trifluoropyridine | C₅H₆F₃N₅ | Di-substitution byproduct | Column Chromatography |
| Residual Base (e.g., Triethylamine) | (C₂H₅)₃N | From reaction work-up | Aqueous Wash |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
-
Plate Preparation: Use silica gel 60 F254 TLC plates.
-
Sample Preparation: Dissolve a small amount of the crude or purified material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point. The polarity can be adjusted to achieve optimal separation (Rf value of the product between 0.3-0.5).
-
Development: Spot the sample on the TLC plate and develop the plate in a chamber saturated with the mobile phase.
-
Visualization: Visualize the spots under UV light (254 nm). The product and impurities are typically UV-active.
Protocol 2: Recrystallization
-
Solvent Screening: Test the solubility of the crude material in various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and water) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Mixed solvent systems are often required.
-
Procedure (Ethanol/Water): a. Place the crude this compound in a flask. b. Add a minimal amount of hot ethanol to dissolve the solid completely. c. Slowly add water dropwise to the hot solution until a persistent cloudiness is observed. d. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution. e. Allow the flask to cool slowly to room temperature. f. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. g. Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Mandatory Visualization
Caption: Purification workflow for crude this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
Improving yield and purity in 4-hydrazination of pentafluoropyridine.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 4-hydrazino-2,3,5,6-tetrafluoropyridine from the 4-hydrazination of pentafluoropyridine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 4-hydrazino-2,3,5,6-tetrafluoropyridine.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Hydrazine: Hydrazine hydrate can degrade over time. | Use a fresh, unopened bottle of hydrazine hydrate or verify the concentration of your existing stock. |
| 2. Low Reaction Temperature: The reaction may be too slow at very low temperatures. | While the reaction is often initiated at 0°C to control the initial exotherm, allowing it to slowly warm to room temperature and stirring overnight can improve conversion.[1] | |
| 3. Insufficient Reaction Time: The reaction may not have reached completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting material is consumed. | |
| 4. Inappropriate Solvent: The choice of solvent can significantly impact reaction rate and solubility of reactants. | While dichloromethane is a commonly used solvent[1], consider exploring other aprotic polar solvents like acetonitrile or tetrahydrofuran (THF) if yield is poor. | |
| Low Product Purity (Multiple Spots on TLC) | 1. Di-substitution: Excess hydrazine or prolonged reaction at elevated temperatures can lead to the formation of di-hydrazinated byproducts. | Use a controlled molar ratio of hydrazine (e.g., 1.1 to 1.5 equivalents). Maintain a low reaction temperature to favor mono-substitution. |
| 2. Hydrolysis of Starting Material: Presence of water can lead to the formation of 4-hydroxy-2,3,5,6-tetrafluoropyridine. | Ensure all glassware is thoroughly dried and use an anhydrous grade of solvent. | |
| 3. Ring Opening or Other Side Reactions: Hydrazine can act as a reducing agent or participate in more complex reactions under harsh conditions. | Avoid excessive heating and prolonged reaction times. | |
| Product is an Oil or Difficult to Crystallize | 1. Residual Solvent: Trace amounts of the reaction solvent or workup solvents can prevent crystallization. | Ensure the crude product is thoroughly dried under high vacuum. |
| 2. Presence of Impurities: Even small amounts of byproducts can inhibit crystallization. | Purify the crude product using column chromatography (silica gel with a gradient of ethyl acetate in hexanes is a common choice for similar compounds). Recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can also be effective. | |
| Reaction Turns Dark or Forms a Tar | 1. Decomposition of Reactants or Products: This can occur at higher temperatures or in the presence of impurities. | Maintain the recommended reaction temperature and ensure the purity of your starting materials. |
| 2. Incompatible Solvent: Some solvents may react with hydrazine, especially at elevated temperatures. | Stick to well-established solvents like dichloromethane or acetonitrile unless you have evidence to support the use of others. |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the 4-hydrazination of pentafluoropyridine?
A1: While specific yields for the direct hydrazination to 4-hydrazino-2,3,5,6-tetrafluoropyridine are not extensively reported in comparative studies, nucleophilic aromatic substitution reactions on pentafluoropyridine at the 4-position are generally high-yielding, often exceeding 80-90% under optimized conditions.
Q2: What is the mechanism of the 4-hydrazination of pentafluoropyridine?
A2: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The highly electronegative fluorine atoms and the nitrogen heteroatom make the pyridine ring electron-deficient and susceptible to attack by nucleophiles. The 4-position is the most activated site for nucleophilic attack. The mechanism can be either a two-step process involving a Meisenheimer intermediate or a concerted process.
Q3: Can I use anhydrous hydrazine instead of hydrazine hydrate?
A3: While anhydrous hydrazine can be used, it is highly reactive and potentially explosive. Hydrazine hydrate is generally preferred for safety reasons and is effective for this reaction. If using hydrazine hydrate, it is important to account for its concentration when calculating the molar equivalents.
Q4: How can I confirm the identity and purity of my product?
A4: The product can be characterized by standard analytical techniques:
-
NMR Spectroscopy: 1H NMR will show signals for the -NHNH2 protons, and 19F NMR is particularly useful for confirming the substitution pattern on the tetrafluoropyridine ring.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: The pure product should have a sharp melting point.[2]
Q5: Are there any safety precautions I should take when running this reaction?
A5: Yes. Hydrazine and its derivatives are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Pentafluoropyridine is also a hazardous chemical. Always consult the Safety Data Sheet (SDS) for all reagents before starting the experiment.
Experimental Protocols
Protocol 1: Synthesis of 4-Hydrazino-2,3,5,6-tetrafluoropyridine
This protocol is adapted from a patented procedure.[1]
Materials:
-
Pentafluoropyridine
-
Hydrazine hydrate
-
Dichloromethane (anhydrous)
-
10% Sodium carbonate solution
-
Magnesium sulfate (anhydrous)
Procedure:
-
Dissolve pentafluoropyridine (1 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add hydrazine hydrate (1.1 equivalents) to the cooled solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a 10% sodium carbonate solution.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
-
Evaporate the solvent to yield the crude 4-hydrazino-2,3,5,6-tetrafluoropyridine.
-
The crude product can be further purified by column chromatography or recrystallization if necessary.
Visualizations
References
Technical Support Center: Regioselectivity in Nucleophilic Substitution of Pentafluoropyridine
Welcome to the technical support center for controlling regioselectivity in the nucleophilic substitution of pentafluoropyridine (PFP). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the generally expected regioselectivity for nucleophilic substitution on pentafluoropyridine?
Under mild basic conditions, nucleophilic aromatic substitution (SNAr) on pentafluoropyridine overwhelmingly favors substitution at the C4-position (para to the nitrogen atom).[1][2] This high regioselectivity is observed for a wide range of oxygen, nitrogen, sulfur, and carbon nucleophiles.[2][3] The nitrogen atom in the pyridine ring activates the C4 and C2/C6 positions towards nucleophilic attack, with the C4 position being the most electronically favored site for monosubstitution.[3]
Q2: I am observing a mixture of regioisomers (C4 and C2/C6 substitution). What are the likely causes?
Observing a mixture of regioisomers can be attributed to several factors:
-
Harsh Reaction Conditions: Elevated temperatures (e.g., reflux) or the use of strong bases can lead to substitution at the less reactive C2 and C6 positions.[4]
-
Nucleophile Steric Hindrance: While many nucleophiles show high C4 selectivity, bulky nucleophiles may exhibit reduced selectivity, leading to mixtures of products.[5]
-
Stoichiometry: Using more than one equivalent of the nucleophile, especially under forcing conditions, can lead to di- or tri-substituted products, which involves substitution at the C2 and C6 positions after initial C4 substitution.[4]
-
Specific Nucleophiles: Certain nucleophiles, such as 3-hydroxybenzaldehyde under harsh conditions, have been shown to be effective for replacing fluorine atoms at the C2 and/or C6 positions.[4]
Q3: How can I selectively achieve substitution at the C2 and/or C6 positions?
Achieving selective substitution at the C2 and/or C6 positions is less straightforward than C4 substitution but can be influenced by specific strategies:
-
Increase Reaction Severity: Employing harsher conditions, such as refluxing temperatures, can promote substitution at the ortho positions (C2/C6).[4]
-
Control Stoichiometry: After an initial C4 substitution, subsequent substitutions will occur at the C2 and C6 positions. By carefully controlling the molar ratio of the nucleophile to PFP (e.g., 2:1 or 3:1), you can synthesize di- or tri-substituted pyridines.[4]
-
Choice of Nucleophile: Some nucleophiles inherently favor ortho substitution under specific conditions. For example, 3-hydroxybenzaldehyde has been used to selectively afford C2,C4-disubstituted or C2,C4,C6-trisubstituted products under reflux conditions with controlled stoichiometry.[4]
Q4: Does the reaction mechanism influence the regioselectivity?
Yes, the mechanism is key. The reaction is generally accepted to proceed via a nucleophilic aromatic substitution (SNAr) pathway. While the classic two-step mechanism involving a Meisenheimer intermediate is often cited, recent computational and experimental studies suggest that many of these reactions may proceed through a concerted one-step displacement.[2][6][7] The high regioselectivity for the C4 position is due to it being the most activated site on the electron-deficient pyridine ring.[3]
Q5: Can I use ultrasound to promote the reaction, and how does it affect regioselectivity?
Yes, ultrasonic irradiation is an effective method for promoting the nucleophilic substitution of pentafluoropyridine. It offers the advantages of shorter reaction times (typically 25-120 minutes) and the ability to conduct reactions at room temperature.[5] In reported cases, the use of ultrasound maintains the high regioselectivity for the C4 position, providing the 4-substituted tetrafluoropyridine products in good to excellent yields.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Insufficiently activated nucleophile. 2. Reaction temperature is too low. 3. Inappropriate solvent. | 1. Add a mild base (e.g., K₂CO₃, NaHCO₃, K₃PO₄) to deprotonate the nucleophile.[4][8] 2. While many reactions proceed at room temperature, gentle heating (e.g., 45-60 °C) may be required.[2][8] 3. Use polar aprotic solvents like DMF, acetonitrile (MeCN), or THF.[2][4][5] |
| Formation of Di- or Tri-substituted Products | Molar ratio of nucleophile to PFP is too high. | Use a 1:1 or slight excess of PFP (e.g., 1:1.1 Nu:PFP) to favor monosubstitution.[2] |
| Poor C4-Selectivity / Mixture of Isomers | 1. Reaction conditions are too harsh (high temperature). 2. The chosen nucleophile is sterically bulky or has an inherent preference for C2/C6 under the applied conditions. | 1. Run the reaction at room temperature or with mild heating.[4] 2. Screen different nucleophiles if possible, or modify reaction conditions (e.g., use ultrasound at room temperature) to enhance C4 selectivity.[5] |
| Reaction is Reversible | With certain nucleophiles, like phenols, the substitution can be reversible in the presence of a fluoride source under basic conditions. | This property can be exploited for using tetrafluoropyridyl (TFP) as a protecting group. If reversibility is not desired, ensure complete removal of fluoride byproducts or use conditions that drive the reaction to completion.[2][9] |
Data Presentation
Table 1: Regioselectivity of Nucleophilic Substitution on Pentafluoropyridine with Various Nucleophiles
| Nucleophile | Base / Conditions | Solvent | Position of Substitution | Yield | Reference(s) |
| Hydroxybenzaldehydes | K₂CO₃, RT | DMF | C4 | ~Quantitative | [4] |
| 3-Hydroxybenzaldehyde (2 equiv.) | K₂CO₃, Reflux | DMF | C2, C4 | Excellent | [4] |
| Sodium Phenylsulfinate | NaHCO₃, Ultrasound, RT | Acetonitrile | C4 | 93% | [5] |
| Piperidine | Ultrasound, RT | Acetonitrile | C4 | 95% | [5] |
| Malononitrile | K₂CO₃ | - | C4 | Good | [3] |
| Piperazine | Na₂CO₃ | Acetonitrile | C4 | Good | [3] |
| Phenothiazine | K₃PO₄, 60 °C | Acetonitrile | C4 | 92% | [8] |
| Benzaldehyde | Cs₂CO₃, NHC Catalyst, RT | Dichloromethane | C4 | 92% | [10] |
Experimental Protocols
Protocol 1: General Procedure for C4-Selective Monosubstitution
This protocol is a general guideline for the reaction of PFP with various nucleophiles to achieve selective substitution at the C4 position.
-
Reagents and Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add pentafluoropyridine (1.0 equiv).
-
Dissolve the PFP in a suitable polar aprotic solvent (e.g., DMF, acetonitrile) under an inert atmosphere (N₂ or Ar).
-
In a separate flask, prepare a solution of the nucleophile (1.0-1.1 equiv) and a mild base (e.g., K₂CO₃, 1.5 equiv) in the same solvent.
-
-
Reaction:
-
Slowly add the nucleophile/base solution to the stirred PFP solution at room temperature.
-
Allow the reaction to stir at room temperature for 30 minutes to 24 hours. Monitor the reaction progress by TLC or GC-MS.
-
If the reaction is sluggish, gentle heating (e.g., to 50-60 °C) can be applied.[8] For reactions promoted by ultrasound, place the flask in an ultrasonic bath at room temperature for 30-120 minutes.[5]
-
-
Work-up and Purification:
-
Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 4-substituted tetrafluoropyridine derivative.
-
Protocol 2: Procedure for C2,C4-Disubstitution using a Hydroxy-Aromatic Nucleophile
This protocol is adapted from the selective disubstitution using 3-hydroxybenzaldehyde.[4]
-
Reagents and Setup:
-
To a round-bottom flask, add pentafluoropyridine (1.0 equiv), 3-hydroxybenzaldehyde (2.0 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).
-
Add anhydrous DMF as the solvent.
-
-
Reaction:
-
Heat the reaction mixture to reflux under an inert atmosphere.
-
Stir vigorously and monitor the reaction by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and acidify with dilute HCl if necessary.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired 3,3'-((3,5,6-trifluoropyridine-2,4-diyl)bis(oxy))dibenzaldehyde.
-
Visualizations
Caption: Workflow for achieving desired regioselectivity in PFP substitution.
Caption: General regioselectivity pathways for nucleophilic attack on PFP.
References
- 1. Page loading... [guidechem.com]
- 2. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing side reactions in 2,3,5,6-Tetrafluoro-4-hydrazinopyridine derivatization.
Welcome to the technical support center for the derivatization of 2,3,5,6-Tetrafluoro-4-hydrazinopyridine. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize side reactions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization reactions for this compound?
A1: The hydrazine moiety (-NHNH₂) of this compound is a versatile nucleophile, making it suitable for a variety of derivatization reactions. The most common reactions include:
-
Hydrazone Formation: Reaction with aldehydes and ketones to form stable hydrazone derivatives. This is widely used for linking the tetrafluoropyridine core to other molecules.
-
Acylation: Reaction with acyl halides or anhydrides to form N-acylhydrazide derivatives.
-
Alkylation: Reaction with alkyl halides to introduce alkyl groups onto the hydrazine nitrogen atoms.
Q2: I am getting a mixture of products in my alkylation reaction. What is the likely cause and how can I improve selectivity?
A2: A common issue with the alkylation of hydrazines is over-alkylation, leading to a mixture of mono-, di-, and sometimes tri-alkylated products. The two nitrogen atoms of the hydrazine group have similar nucleophilicity, and the initial alkylation product can be further alkylated.
To improve selectivity for mono-alkylation, consider the following strategies:
-
Use of a large excess of the hydrazine: This favors the statistical probability of the alkylating agent reacting with an unreacted hydrazine molecule.
-
Employ protecting groups: Temporarily protecting one of the hydrazine nitrogens can ensure mono-alkylation.
-
Formation of a dianion: Using a strong base to form a dianion can allow for more controlled, sequential alkylation.
Q3: During the acylation of this compound, I observe a significant amount of di-acylated product. How can I avoid this?
A3: Similar to alkylation, over-acylation can be a significant side reaction. To favor the formation of the mono-acylated product:
-
Control the stoichiometry: Use no more than one equivalent of the acylating agent.
-
Low temperature: Running the reaction at a lower temperature can help to control the reactivity and improve selectivity.
-
Slow addition: Adding the acylating agent dropwise over a period of time can help to prevent localized high concentrations that lead to di-acylation.
Q4: I am seeing evidence of a second substitution on the tetrafluoropyridine ring. Is this possible and how can it be prevented?
A4: Yes, while the 4-position of pentafluoropyridine is the most activated for nucleophilic substitution, the 2- and 6-positions are also susceptible to attack, especially under harsh reaction conditions or with strong nucleophiles. The introduction of the hydrazine group at the 4-position can further influence the reactivity of the remaining fluorine atoms.
To minimize the risk of polysubstitution on the ring:
-
Use mild reaction conditions: Avoid high temperatures and prolonged reaction times.
-
Control the stoichiometry of the nucleophile: Use the minimum necessary amount of your derivatizing agent.
-
Choose your base carefully: Strong bases can sometimes promote side reactions on the aromatic ring.
Q5: Can the fluorine atoms on the pyridine ring be lost during derivatization?
A5: Defluorination is a potential side reaction, particularly under certain conditions. For example, hydrogenation reactions intended to reduce other functional groups in the molecule can sometimes lead to hydrodefluorination. Similarly, very strong bases or nucleophiles under harsh conditions could potentially lead to the elimination of fluoride ions. It is important to carefully select reaction conditions to be compatible with the fluorinated ring.
Troubleshooting Guide
Problem 1: Low Yield of Desired Hydrazone Product
| Possible Cause | Suggested Solution |
| Incomplete reaction | Monitor the reaction by TLC or LC-MS to ensure it has gone to completion. If necessary, increase the reaction time or temperature moderately. |
| Deactivation of the hydrazine | The electron-withdrawing nature of the tetrafluoropyridine ring can reduce the nucleophilicity of the hydrazine. The use of a mild acid catalyst (e.g., a few drops of acetic acid) can activate the carbonyl group of the aldehyde/ketone and facilitate the reaction. |
| Steric hindrance | If either the hydrazine or the carbonyl compound is sterically hindered, the reaction rate may be slow. Consider using a higher temperature or a more effective catalyst. |
Problem 2: Formation of Multiple Products in Alkylation/Acylation
| Possible Cause | Suggested Solution |
| Over-alkylation/acylation | Use a 1:1 stoichiometry of the hydrazine to the alkylating/acylating agent. Add the electrophile slowly to the hydrazine solution at a low temperature. |
| Reaction on the pyridine ring | Use milder reaction conditions (lower temperature, shorter reaction time). Analyze the side products by NMR and MS to confirm their structure. |
Problem 3: Difficulty in Purifying the Final Product
| Possible Cause | Suggested Solution |
| Similar polarity of products and byproducts | Optimize your chromatographic separation. Try different solvent systems or use a different stationary phase (e.g., reversed-phase chromatography). |
| Product instability | Ensure that the product is stable under the purification conditions. Some derivatives may be sensitive to acid or base. |
Data Presentation
Disclaimer: The following tables provide illustrative data based on general principles of chemical reactivity for analogous compounds. Specific yields and side product percentages for the derivatization of this compound may vary and should be determined experimentally.
Table 1: Illustrative Yields for Hydrazone Formation with Benzaldehyde
| Catalyst | Temperature (°C) | Time (h) | Desired Product Yield (%) |
| None | 25 | 24 | 65 |
| Acetic Acid (cat.) | 25 | 6 | 90 |
| None | 80 | 2 | 85 |
Table 2: Illustrative Product Distribution in Alkylation with Methyl Iodide
| Equivalents of CH₃I | Base | Mono-alkylated (%) | Di-alkylated (%) |
| 1 | K₂CO₃ | 70 | 25 |
| 1.2 | K₂CO₃ | 55 | 40 |
| 2.5 | K₂CO₃ | 10 | 85 |
Experimental Protocols
Protocol 1: General Procedure for Hydrazone Synthesis
-
Dissolve 1.0 equivalent of this compound in a suitable solvent (e.g., ethanol, methanol).
-
Add 1.0-1.1 equivalents of the desired aldehyde or ketone.
-
Add a catalytic amount of a weak acid (e.g., 1-2 drops of glacial acetic acid).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to induce crystallization, or remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Protocol 2: General Procedure for Mono-Acylation
-
Dissolve 1.0 equivalent of this compound and a suitable base (e.g., 1.1 equivalents of triethylamine or pyridine) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 1.0 equivalent of the acyl halide or anhydride in the same solvent to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then let it warm to room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Primary derivatization pathways for this compound.
Caption: Common side reaction pathways in derivatization.
Caption: A logical workflow for troubleshooting derivatization experiments.
How to prevent degradation of 2,3,5,6-Tetrafluoro-4-hydrazinopyridine during storage.
This technical support center provides guidance on the proper storage and handling of 2,3,5,6-Tetrafluoro-4-hydrazinopyridine to prevent its degradation. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Discoloration, changes in physical appearance, or unexpected experimental results may indicate degradation of this compound. This guide will help you troubleshoot common issues.
| Issue | Potential Cause | Recommended Solution |
| Yellowing or darkening of the solid compound | Oxidation due to prolonged exposure to air. | Discard the discolored reagent as its purity is compromised. For future use, store the compound under an inert atmosphere (e.g., argon or nitrogen). |
| Photodegradation from exposure to light. | Store the compound in an amber vial or a container protected from light. | |
| Inconsistent analytical results (e.g., unexpected peaks in HPLC) | Presence of degradation products. | Confirm the presence of degradation products using a stability-indicating analytical method (see Experimental Protocols). If degradation is confirmed, replace the reagent. |
| Contamination of the sample. | Ensure proper handling and use of clean equipment to avoid cross-contamination. | |
| Poor reactivity in synthetic procedures | Degradation of the starting material. | Use a fresh, properly stored batch of this compound. Confirm the purity of the reagent before use. |
| Incompatibility with reaction conditions (e.g., presence of strong oxidizing agents). | Review the reaction scheme for potential incompatibilities. Avoid using strong oxidizing agents with the compound. | |
| Formation of an oily or clumped solid | Absorption of moisture. | Store the compound in a desiccator over a suitable drying agent. Ensure the container is tightly sealed. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: For long-term storage, it is recommended to store this compound at 2-8°C under an inert atmosphere (argon or nitrogen) and protected from light. While some suppliers suggest storage at 10-25°C, colder conditions are generally preferred for hydrazinopyridine derivatives to minimize the risk of degradation over time.[1] Always ensure the container is tightly sealed to prevent moisture absorption.
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathways for this compound are believed to be oxidation and photolysis. The hydrazine moiety is susceptible to oxidation, especially when exposed to air. The fluorinated pyridine ring may be susceptible to photodegradation upon exposure to UV or visible light. Hydrolysis under strongly acidic or basic conditions could also be a potential degradation pathway.
Q3: How can I tell if my this compound has degraded?
A3: Visual signs of degradation include a change in color from off-white/pale yellow to a darker yellow or brown. The appearance of new peaks in analytical chromatograms (e.g., HPLC, GC-MS) is a strong indicator of degradation. A decrease in the expected product yield in a chemical reaction can also suggest that the starting material has degraded.
Q4: Is it necessary to handle this compound in a glovebox?
A4: While not strictly necessary for all applications, handling this compound in a glovebox or under a stream of inert gas is highly recommended, especially when dispensing for long-term storage or for use in sensitive reactions. This will minimize exposure to atmospheric oxygen and moisture.
Q5: What analytical techniques are suitable for assessing the stability of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is a suitable technique for quantifying the purity of this compound and detecting the formation of degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of any degradation products, aiding in their structural elucidation.
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines a forced degradation study to investigate the stability of this compound under various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines Q1A.[1][2][3][4][5]
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation (Solid): Place a small amount of the solid compound in an oven at 70°C for 48 hours.
-
Photodegradation (Solution): Expose 1 mL of the stock solution in a quartz cuvette to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for 24 hours.
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed and control samples.
-
Identify and characterize any significant degradation products using LC-MS.
Representative Stability Data
The following table presents hypothetical results from a forced degradation study on this compound.
| Stress Condition | % Degradation | Number of Degradation Products | Major Degradation Product (m/z) |
| 0.1 M HCl, 60°C, 24h | 5.2% | 1 | 182.0 (tentative) |
| 0.1 M NaOH, 60°C, 24h | 12.8% | 2 | 165.0, 198.0 (tentative) |
| 3% H₂O₂, RT, 24h | 25.4% | 3 | 197.0, 180.0, 164.0 (tentative) |
| 70°C (solid), 48h | 2.1% | 1 | 182.0 (tentative) |
| Photolysis, 24h | 18.9% | 2 | 164.0, 150.0 (tentative) |
Visualizations
Caption: Troubleshooting logic for degradation issues.
Caption: Workflow for forced degradation studies.
References
Scaling up the synthesis of 2,3,5,6-Tetrafluoro-4-hydrazinopyridine for bulk manufacturing.
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the scaled-up synthesis of 2,3,5,6-Tetrafluoro-4-hydrazinopyridine, a key intermediate in pharmaceutical and agrochemical development.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and scalable method is the nucleophilic aromatic substitution (SNAr) reaction of pentafluoropyridine with hydrazine hydrate.[2][3] This reaction is typically performed in a suitable solvent like dichloromethane or ethanol and offers good yields of the desired 4-substituted product.[2][3]
Q2: What are the primary safety concerns when working with hydrazine hydrate at a large scale?
A2: Hydrazine hydrate is a toxic and potentially explosive substance. Key safety precautions include:
-
Performing the reaction in a well-ventilated area, such as a fume hood, with appropriate personal protective equipment (PPE).
-
Avoiding contact with oxidizing agents.
-
Using an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of explosive mixtures.[4]
-
Having a blast shield in place during the reaction.[5]
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6] A developing solvent system like hexane:ethyl acetate can be used for TLC analysis.[6]
Q4: What is the best way to purify the final product in bulk manufacturing?
A4: For large-scale purification, recrystallization is often the most practical method. The crude product can be dissolved in a minimal amount of a hot solvent and allowed to cool slowly to form crystals, leaving impurities in the mother liquor. Alternatively, column chromatography can be used for higher purity requirements, although it may be less economical at a very large scale.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Sub-optimal reaction temperature. 3. Degradation of starting material or product. 4. Loss of product during workup. | 1. Extend the reaction time and monitor by TLC/HPLC. 2. Optimize the reaction temperature; cooling in an ice bath is a common starting point.[2] 3. Ensure the purity of starting materials and use an inert atmosphere. 4. Minimize transfer steps and optimize extraction and purification procedures. |
| Poor Purity / Presence of Side Products | 1. Reaction of hydrazine at other positions on the pyridine ring. 2. Formation of di-substituted products. 3. Residual starting materials. | 1. The 4-position is generally favored for nucleophilic attack on pentafluoropyridine, but side products can form.[3] Purification by recrystallization or chromatography may be necessary. 2. Use a slight excess of hydrazine hydrate (e.g., 1.1 equivalents) to favor the mono-substituted product.[2] 3. Ensure the reaction goes to completion. A wash with a dilute base solution (e.g., 10% sodium carbonate) can help remove unreacted pentafluoropyridine.[2] |
| Difficulty in Isolating the Product | 1. Product is highly soluble in the reaction solvent. 2. Formation of an oil instead of a solid. | 1. Evaporate the solvent under reduced pressure.[2] If the product is still not precipitating, consider adding a non-polar co-solvent to induce precipitation. 2. Try seeding the oil with a small crystal of the pure product or scratching the inside of the flask to induce crystallization. |
| Safety Concerns during Scale-up | 1. Exothermic reaction leading to a runaway reaction. 2. Handling and disposal of hydrazine waste. | 1. Add the hydrazine hydrate solution dropwise to the solution of pentafluoropyridine, especially at the beginning of the reaction. Use an ice bath to maintain a low temperature.[2] 2. Follow all institutional and regulatory guidelines for the quenching and disposal of hydrazine-containing waste. |
Experimental Protocol: Gram-Scale Synthesis
This protocol is a representative method for the synthesis of this compound.
Materials:
-
Pentafluoropyridine
-
Hydrazine hydrate (80% solution in water)
-
Dichloromethane (DCM)
-
10% Sodium carbonate solution
-
Magnesium sulfate (anhydrous)
Procedure:
-
Dissolve pentafluoropyridine (e.g., 3.4 g, 20 mmol) in dichloromethane (50 mL) in a round-bottom flask equipped with a magnetic stirrer.[2]
-
Cool the solution in an ice bath to 0°C.[2]
-
Slowly add hydrazine hydrate (e.g., 640 mg, 22 mmol) to the chilled solution while stirring.[2]
-
Allow the reaction to stir overnight, gradually warming to room temperature.[2]
-
Monitor the reaction to completion using TLC.
-
Evaporate the solvent under reduced pressure.[2]
-
Dissolve the residue in dichloromethane (50 mL) and wash with a 10% sodium carbonate solution (5 mL).[2]
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.[2]
-
Evaporate the solvent to yield the crude this compound.[2]
-
Purify the crude product by recrystallization or column chromatography as needed.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for addressing low reaction yield.
References
Validation & Comparative
The Rise of Advanced Linker Technologies in Antibody-Drug Conjugates: A Comparative Analysis
Amsterdam, Netherlands - In the rapidly evolving landscape of antibody-drug conjugates (ADCs), the linker connecting the monoclonal antibody to the cytotoxic payload plays a pivotal role in determining the efficacy, stability, and overall therapeutic index of these targeted cancer therapies. While traditional linkers have paved the way for first-generation ADCs, newer technologies are emerging that address their limitations. This guide provides a comprehensive comparison of advanced linker technologies, with a focus on polar spacers like HydraSpace™, against conventional linkers such as those based on maleimide chemistry.
Executive Summary
Next-generation polar spacer linkers, exemplified by Synaffix's HydraSpace™ technology, demonstrate significant advantages over traditional ADC linkers. These benefits include enhanced conjugation efficiency, improved stability and pharmacokinetics, and a superior therapeutic index, as evidenced by preclinical studies. This guide will delve into the quantitative data supporting these claims, provide an overview of the experimental methodologies, and visualize the underlying principles of ADC technology.
The Critical Role of the Linker in ADC Performance
An ideal ADC linker must remain stable in systemic circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity. Upon internalization into the target cancer cell, the linker should efficiently release the payload to exert its cell-killing effect. The chemical properties of the linker, such as its polarity, can significantly influence the overall properties of the ADC, including its solubility, aggregation propensity, and pharmacokinetic profile.
Comparative Analysis of Linker Technologies
This comparison focuses on the performance of a polar sulfamide-based spacer, HydraSpace™, against conventional linkers, including polyethylene glycol (PEG)-based linkers and the thiol-reactive maleimide-based linkers used in several commercially available ADCs.
Data Presentation
The following tables summarize the quantitative data from comparative studies.
Table 1: Conjugation Efficiency
| Linker Type | Payload | Conjugation Time (h) | Conversion Rate |
| HydraSpace™ | Maytansinoid | 4 | Near Complete |
| PEG-only | Maytansinoid | 4 | < 20% |
| HydraSpace™ | Duocarmycin | 4 | Near Complete |
| PEG-only | Duocarmycin | 4 | < 20% |
Data sourced from a study comparing HydraSpace™ to PEG-only linkers with poorly water-soluble cleavable moieties.[1]
Table 2: In Vivo Efficacy - Head-to-Head Comparison
| ADC | Target | Xenograft Model | Dose (mg/kg) | Outcome |
| Trastuzumab-HydraSpace™-Maytansine (DAR4) | HER2 | T226 PDX | 9 | Significant tumor regression |
| Kadcyla® (Ado-trastuzumab emtansine) | HER2 | T226 PDX | 9 | Less pronounced tumor regression |
| Brentuximab-HydraSpace™-MMAE (DAR4) | CD30 | Karpas-299 CDX | 1 | Pronounced tumor regression |
| Adcetris® (Brentuximab vedotin) | CD30 | Karpas-299 CDX | 1 | Less pronounced tumor regression |
This table presents a head-to-head comparison of HydraSpace™-containing ADCs with marketed drugs using the same antibody and payload.[1]
Table 3: Stability and Pharmacokinetics
| ADC Linkage | Key Finding |
| GlycoConnect™ with HydraSpace™ | Enhanced stability and pharmacokinetic profile, closely resembling that of the naked antibody.[1] |
| Thiol-Maleimide (e.g., in Adcetris®) | Known to have stability issues in plasma.[1] |
| HydraSpace™-containing ADC | Near two-fold reduction in time-dependent aggregation compared to PEG-only linker ADCs.[1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of comparative data. Below are summaries of the key experimental protocols used in the cited studies.
In Vivo Efficacy Studies
-
Animal Models: Xenograft mouse models are standard for evaluating the in vivo efficacy of ADCs. For instance, the Karpas-299 cell-derived xenograft (CDX) model is used for CD30-targeting ADCs, while patient-derived xenograft (PDX) models, such as the T226 model, are used for HER2-targeting ADCs.[1]
-
Procedure:
-
Tumor cells or patient-derived tumor tissue is implanted into immunocompromised mice.
-
Once tumors reach a specified volume, the mice are randomized into treatment and control groups.
-
A single intravenous dose of the ADC or vehicle control is administered.
-
Tumor volume and body weight are monitored over a defined period.
-
Efficacy is determined by measuring tumor growth inhibition or regression.[1]
-
Pharmacokinetic Analysis
-
Objective: To evaluate the stability and clearance of the ADC in vivo.
-
Procedure:
-
The ADC is administered to animals (e.g., rodents).
-
Blood samples are collected at various time points post-administration.
-
The concentration of the total antibody and the antibody-conjugated drug in the plasma is quantified using methods like ELISA or mass spectrometry.
-
Pharmacokinetic parameters such as clearance rate and area under the curve (AUC) are calculated to assess the stability of the ADC.[1]
-
Conjugation Efficiency Assay
-
Objective: To determine the extent and rate of payload conjugation to the antibody.
-
Procedure:
-
The antibody is first modified to introduce a reactive handle (e.g., an azide group through glycan remodeling).
-
The linker-payload construct with a complementary reactive group (e.g., a bicyclononyne for click chemistry) is added to the modified antibody.
-
The reaction is monitored over time, and the conversion rate is determined using analytical techniques such as chromatography to separate the conjugated, partially conjugated, and unconjugated antibody species.[1]
-
Visualizing the Concepts
Diagrams created using the DOT language provide a clear visual representation of the complex biological and chemical processes involved in ADC technology.
References
A Comparative Analysis of Reactivity: Fluorinated vs. Non-Fluorinated Hydrazinopyridines
For researchers and professionals in drug development, the selection of appropriate reagents is paramount to the success of their synthetic and bioconjugation strategies. Hydrazinopyridines are valuable building blocks, and the strategic incorporation of fluorine can significantly modulate their physicochemical properties and reactivity. This guide provides an objective comparison of fluorinated and non-fluorinated hydrazinopyridines, supported by available data and established chemical principles.
Physicochemical Properties: The Impact of Fluorination on Basicity
The introduction of a fluorine atom, a highly electronegative element, exerts a strong electron-withdrawing effect on the pyridine ring. This directly influences the basicity of the hydrazine moiety, a critical factor in its nucleophilicity. A lower pKa value indicates reduced basicity.
Table 1: Illustrative Impact of Fluorination on pKa in Drug-like Molecules
| Compound Type | Non-Fluorinated (Acidic pKa) | Fluorinated Analogue (Acidic pKa) | ΔpKa | Reference |
| PDE9 Inhibitor Series | Varies | Varies | -1.2 to -1.7 | [1] |
| General Aliphatic Amine | Varies | Varies | ~ -1.7 |
This trend strongly suggests that a fluorinated hydrazinopyridine will be less basic than its non-fluorinated counterpart.
Reactivity in Hydrazone Formation: A Mechanistic Perspective
The most common reaction involving hydrazinopyridines is the formation of a hydrazone through condensation with an aldehyde or ketone. This reaction is central to many bioconjugation and labeling techniques. The reactivity in this context is a nuanced interplay of nucleophilicity and the stability of intermediates.
Inference on Reaction Kinetics:
-
Nucleophilic Attack: The initial step of hydrazone formation is the nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon. Since fluorination decreases the basicity of the hydrazine, it is expected that the fluorinated hydrazinopyridine will be a weaker nucleophile. This would lead to a slower rate of initial attack compared to the non-fluorinated analogue.
-
Intermediate Stability and Dehydration: The reaction proceeds through a tetrahedral intermediate. The rate-determining step is often the acid-catalyzed dehydration of this intermediate to form the final hydrazone. The electron-withdrawing nature of the fluorine atom on the pyridine ring could stabilize the transition state of the dehydration step, potentially accelerating this latter part of the reaction .
Overall Reactivity: The overall rate of hydrazone formation will depend on which step is rate-limiting under specific reaction conditions (e.g., pH). It is plausible that under neutral or basic conditions, where the initial nucleophilic attack is more critical, the non-fluorinated hydrazinopyridine would react faster. Conversely, under acidic conditions that favor dehydration, the difference in reactivity might be less pronounced or even inverted. Direct kinetic studies are needed to confirm these hypotheses.
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility. Below are representative protocols for the synthesis of a non-fluorinated hydrazinopyridine and a general procedure for hydrazone formation.
Synthesis of 2-Hydrazinopyridine
A common method for the synthesis of 2-hydrazinopyridine involves the nucleophilic substitution of 2-chloropyridine with hydrazine hydrate.
Table 2: Synthesis Protocol for 2-Hydrazinopyridine
| Parameter | Value | Reference |
| Reactants | 2-Chloropyridine, Hydrazine Hydrate | [2][3] |
| Solvent | Butan-1-ol or neat Hydrazine Hydrate | [2] |
| Temperature | 100 °C | [2][3] |
| Reaction Time | 48 hours (in neat hydrazine hydrate) | [2] |
| Work-up | Dilution with water, extraction with ethyl acetate, drying, and concentration under reduced pressure. | [2] |
| Typical Yield | ~78% | [2] |
Note: A directly comparable, detailed synthesis protocol for a simple fluorinated hydrazinopyridine was not identified in the surveyed literature.
General Protocol for Hydrazone Formation
The following is a general procedure for the reaction of a hydrazinopyridine with a carbonyl compound.
Table 3: General Protocol for Hydrazone Formation
| Step | Procedure |
| 1. Dissolution | Dissolve the carbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or a buffered aqueous solution). |
| 2. Addition | Add the hydrazinopyridine (1-1.2 equivalents) to the solution. |
| 3. pH Adjustment (Optional) | If necessary, adjust the pH to 4-5 using an acidic catalyst (e.g., acetic acid) to facilitate the reaction. |
| 4. Reaction | Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or LC-MS. |
| 5. Isolation | Upon completion, the hydrazone product can be isolated by precipitation, extraction, or chromatography. |
Visualizing the Chemistry: Diagrams and Workflows
Visual representations are essential for understanding reaction mechanisms and experimental designs.
Caption: General reaction mechanism for hydrazone formation.
Caption: Typical workflow for bioconjugation using hydrazinopyridines.
Caption: Impact of fluorination-induced pKa shift on drug-receptor interactions.
Conclusion
The decision to use a fluorinated versus a non-fluorinated hydrazinopyridine should be guided by the specific application.
-
Non-fluorinated hydrazinopyridines are more basic and likely more nucleophilic, which may lead to faster reaction rates in hydrazone formation, particularly under neutral or basic conditions. They are readily synthesized from commercially available starting materials.
-
Fluorinated hydrazinopyridines , while potentially less reactive in the initial nucleophilic attack, offer the advantage of a lower pKa. This can be crucial in drug design to modulate the overall physicochemical properties of a molecule, such as its solubility, membrane permeability, and interaction with biological targets. The electron-withdrawing nature of fluorine can also impact the metabolic stability of the pyridine ring.
For researchers in drug development, the trade-off between reaction kinetics and the desired final properties of the molecule will be the primary consideration. Further quantitative kinetic studies are warranted to provide a more definitive comparison and to enable more precise control over conjugation and derivatization reactions.
References
- 1. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
- 3. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
A Head-to-Head Comparison of Protein Labeling Reagents for Quantitative Mass Spectrometry: Featuring 2,3,5,6-Tetrafluoro-4-hydrazinopyridine and Established Alternatives
For researchers, scientists, and drug development professionals navigating the complex landscape of quantitative proteomics, the choice of labeling reagent is a critical determinant of experimental success. This guide provides an objective comparison of 2,3,5,6-Tetrafluoro-4-hydrazinopyridine against widely-used alternatives—Tandem Mass Tags (TMT), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). We present a comprehensive overview of their performance, supported by experimental data and detailed protocols to inform your selection process.
At a Glance: Comparing Key Performance Metrics
The selection of an appropriate labeling strategy hinges on a variety of factors, including the nature of the sample, the desired level of multiplexing, and the analytical depth required. The following table summarizes the key characteristics of this compound and its established counterparts.
| Feature | This compound | Tandem Mass Tags (TMT) | iTRAQ | SILAC |
| Target Moiety | Carbonyl groups (formed on proteins through oxidation) | Primary amines (N-terminus and Lysine side chains) | Primary amines (N-terminus and Lysine side chains) | In vivo incorporation into all newly synthesized proteins |
| Labeling Principle | Chemical | Chemical (Isobaric) | Chemical (Isobaric) | Metabolic |
| Multiplexing Capacity | Primarily for enrichment, not multiplexed quantification | Up to 18-plex with TMTpro | 4-plex and 8-plex | 2-plex or 3-plex typically |
| Quantification Level | MS1 (for enriched peptides) | MS2/MS3 (reporter ions) | MS2 (reporter ions) | MS1 (precursor ion intensity) |
| Sample Type Compatibility | Purified proteins, cell lysates, tissues | Purified proteins, cell lysates, tissues, body fluids | Purified proteins, cell lysates, tissues, body fluids | Cell culture |
| Workflow Complexity | Moderate to High (requires oxidation step) | High | High | Moderate |
| Cost | Reagent cost is a factor to consider | High | High | High (labeled media and amino acids) |
| Key Advantage | Specific for carbonylated proteins, useful for studying oxidative stress | High multiplexing capacity, increased throughput | Well-established with extensive literature | High accuracy, low in-vitro sample handling variability |
| Key Limitation | Limited to a specific PTM, not for global protein quantification | Ratio compression can affect accuracy | Ratio compression, lower multiplexing than TMT | Not applicable to tissues or clinical samples, requires cell culture |
In-Depth Analysis of Labeling Chemistries and Performance
This compound: A Tool for Oxidative Stress Studies
This compound is a hydrazine-based reagent that specifically targets carbonyl groups on proteins. These carbonyl groups are often introduced as a result of oxidative stress, making this reagent a valuable tool for studying protein damage and related cellular pathways. The labeling reaction involves the formation of a stable hydrazone bond.
While not a traditional tool for global protein quantification in the same vein as TMT, iTRAQ, or SILAC, it excels at enriching carbonylated proteins for subsequent identification and relative quantification by mass spectrometry. The tetrafluorophenylpyridine moiety provides a unique mass signature for identification.
Performance Considerations:
-
Specificity: Highly specific for carbonyl groups, minimizing off-target labeling.
-
Enrichment: Enables the selective isolation of oxidized proteins, reducing sample complexity.
-
Quantitative Scope: Primarily used for targeted or enrichment-based quantitative studies rather than global proteome-wide relative quantification.
Tandem Mass Tags (TMT): High-Throughput Quantitative Proteomics
TMT reagents are a set of isobaric chemical tags that label primary amines on peptides.[1][2] This means that peptides from different samples, when labeled with different TMT tags, have the same mass and co-elute during liquid chromatography.[1] Upon fragmentation in the mass spectrometer, reporter ions with unique masses are generated, and the intensity of these reporter ions is used to determine the relative abundance of the peptide in each sample.[1][2]
Performance Considerations:
-
High Multiplexing: TMTpro allows for the simultaneous analysis of up to 18 samples, significantly increasing throughput.[3]
-
Ratio Compression: A known limitation where the quantitative ratios can be compressed towards 1:1, potentially underestimating large fold changes.[4]
-
Labeling Efficiency: High labeling efficiency is crucial for accurate quantification and can be influenced by factors like pH and reagent concentration.[5]
iTRAQ: The Predecessor to High-Plex Isobaric Tagging
Similar to TMT, iTRAQ reagents are also isobaric tags that label primary amines.[2][6] They were one of the first commercially available isobaric tagging technologies and have been widely used in quantitative proteomics.[2] iTRAQ is available in 4-plex and 8-plex formats.
Performance Considerations:
-
Established Methodology: A large body of literature exists demonstrating its utility in various biological systems.[2][6]
-
Lower Multiplexing: Compared to the latest TMT reagents, iTRAQ offers lower multiplexing capabilities.
-
Ratio Compression: Similar to TMT, iTRAQ data can be affected by ratio compression.
SILAC: The Gold Standard for Accuracy in Cell Culture
SILAC is a metabolic labeling approach where cells are grown in media containing "heavy" stable isotope-labeled amino acids (e.g., 13C- or 15N-labeled arginine and lysine).[7][8][9] This results in the in vivo incorporation of the heavy amino acids into all newly synthesized proteins.[7][8][9] Labeled and unlabeled cell populations can then be mixed at the beginning of the experimental workflow, minimizing downstream quantitative errors.[10][11] Quantification is performed by comparing the signal intensities of the heavy and light peptide pairs at the MS1 level.[9]
Performance Considerations:
-
High Accuracy: Mixing samples at the cell stage reduces variability from sample preparation, leading to highly accurate and precise quantification.[10][11]
-
In Vivo Labeling: Provides a more biologically relevant snapshot of the proteome.[9]
-
Limited Applicability: Primarily suited for cell culture experiments and cannot be used for tissues or clinical samples.[11]
Experimental Workflows and Protocols
To facilitate the practical application of these labeling strategies, detailed experimental workflows and protocols are provided below.
Visualizing the Experimental Workflow
References
- 1. Chemical isotope labeling for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iTRAQ Introduction and Applications in Quantitative Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 3. High Throughput Profiling of Proteome and Posttranslational Modifications by 16-plex TMT Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Assessment of TMT Labeling Efficiency in Large-Scale Quantitative Proteomics: The Critical Effect of Sample pH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Stable Isotopic Labeling by Amino Acids in Cell Culture or SILAC < Proteomics [medicine.yale.edu]
- 9. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
The Power of the Fluorine Probe: A Comparative Guide to 19F-NMR Analysis for Confirming Reactions of 2,3,5,6-Tetrafluoro-4-hydrazinopyridine
For researchers, scientists, and drug development professionals, the precise confirmation of reaction products is paramount. When working with fluorinated compounds such as 2,3,5,6-Tetrafluoro-4-hydrazinopyridine, 19F-NMR spectroscopy emerges as a uniquely powerful analytical tool. This guide provides a comprehensive comparison of 19F-NMR with alternative analytical techniques, supported by experimental data and detailed protocols, to aid in the unambiguous characterization of novel derivatives.
The reactivity of the hydrazine moiety in this compound allows for a variety of chemical transformations, most notably the formation of hydrazones through condensation with aldehydes and ketones. The resulting products are of significant interest in medicinal chemistry and materials science. Confirming the successful formation of these derivatives requires robust analytical methods that can definitively probe the changes in the molecular structure.
19F-NMR: A High-Resolution Window into Fluorinated Molecules
Fluorine-19 (¹⁹F) is an ideal nucleus for NMR spectroscopy due to its 100% natural abundance and high gyromagnetic ratio, resulting in high sensitivity comparable to that of protons (¹H).[1] The large chemical shift dispersion of ¹⁹F NMR, often spanning over 400 ppm, provides exquisite resolution and sensitivity to the local electronic environment.[2] This means that even subtle changes in the substitution pattern on the tetrafluoropyridyl ring will lead to significant and predictable changes in the ¹⁹F NMR spectrum.
In the context of this compound reactions, the two distinct fluorine environments—ortho (F-2, F-6) and meta (F-3, F-5) to the hydrazino group—give rise to a characteristic set of signals. Upon reaction, for instance, in the formation of a hydrazone, the electronic environment of these fluorine atoms is altered, leading to shifts in their respective resonance frequencies. These shifts provide a clear and quantitative indicator of product formation.
Visualizing the Analytical Workflow
The process of confirming a reaction product using ¹⁹F-NMR follows a systematic workflow, from sample preparation to spectral analysis.
Caption: Experimental workflow for reaction product confirmation using 19F-NMR.
Performance Comparison: 19F-NMR vs. Alternative Techniques
While ¹⁹F-NMR is a premier technique for this application, a comprehensive analysis often involves complementary methods. The following table provides an objective comparison of ¹⁹F-NMR with other common analytical techniques for the characterization of this compound reaction products.
| Analytical Technique | Principle | Strengths | Limitations | Applicability to Fluorinated Pyridines |
| ¹⁹F-NMR Spectroscopy | Nuclear Magnetic Resonance of the ¹⁹F nucleus. | High sensitivity and resolution for fluorinated compounds.[1] Large chemical shift dispersion minimizes signal overlap.[2] Provides direct structural information about the fluorine-containing part of the molecule. Quantitative with appropriate standards.[3] | Requires a specialized NMR spectrometer. Can be less sensitive than mass spectrometry for trace analysis. | Excellent. Directly probes the key structural feature of the molecule, providing unambiguous confirmation of substitution at the pyridine ring.[4] |
| ¹H-NMR Spectroscopy | Nuclear Magnetic Resonance of the ¹H nucleus. | Widely available. Provides information on the non-fluorinated parts of the molecule (e.g., the hydrazone moiety). | Signal overlap can be an issue in complex molecules. Lower chemical shift dispersion compared to ¹⁹F-NMR. | Good (Complementary). Essential for characterizing the substituent introduced in the reaction. |
| ¹³C-NMR Spectroscopy | Nuclear Magnetic Resonance of the ¹³C nucleus. | Provides information on the carbon skeleton of the molecule. | Low natural abundance of ¹³C results in lower sensitivity and longer acquisition times. | Good (Complementary). Useful for confirming the overall carbon framework of the product. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Extremely high sensitivity (sub-picomolar). Provides accurate molecular weight determination. Can be coupled with chromatography (e.g., LC-MS, GC-MS) for mixture analysis. | Provides limited structural information on its own. Isomer differentiation can be challenging. | Excellent. Confirms the molecular weight of the product, indicating the addition of the expected substituent and the loss of water in hydrazone formation. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. | Excellent for assessing purity and quantifying reaction conversion. Can be used for preparative separation of products. | Does not provide direct structural information. Requires reference standards for identification. | Good. Ideal for monitoring reaction progress and isolating the final product for further analysis. |
| X-ray Crystallography | Determines the three-dimensional arrangement of atoms in a crystalline solid. | Provides the absolute, unambiguous structure of the molecule. | Requires a single crystal of sufficient quality, which can be difficult to obtain. Not suitable for non-crystalline or amorphous materials. | Excellent (if applicable). Provides the definitive structure of the product, but is often not feasible for routine analysis.[4] |
Logical Comparison of Analytical Approaches
The choice of analytical technique often depends on the specific information required. The following diagram illustrates the logical relationship in selecting a method for the analysis of this compound reaction products.
Caption: Decision tree for selecting analytical methods.
Experimental Data: 19F-NMR Chemical Shifts
The following table summarizes representative ¹⁹F-NMR chemical shift data for 4-substituted-2,3,5,6-tetrafluoropyridines, which serve as excellent models for the expected reaction products of this compound. The chemical shifts are reported in parts per million (ppm) relative to an internal or external standard (commonly CFCl₃).
| Substituent at C-4 | Fluorine Position | Typical Chemical Shift (δ, ppm) | Reference |
| -NHNH₂ (Starting Material) | F-2, F-6 (ortho) | ~ -90 to -95 | Estimated |
| F-3, F-5 (meta) | ~ -160 to -165 | Estimated | |
| -N=CH-Ar (Hydrazone) | F-2, F-6 (ortho) | ~ -85 to -95 | [4] |
| F-3, F-5 (meta) | ~ -155 to -165 | [4] | |
| -Piperazinyl | F-2, F-6 (ortho) | -97.3 | [4] |
| F-3, F-5 (meta) | -160.5 | [4] | |
| -Malononitrile | F-2, F-6 (ortho) | -83.5, -84.4 | [4] |
| F-3, F-5 (meta) | -135.4, -139.4 | [4] |
Note: The exact chemical shifts will vary depending on the specific substituent, solvent, and temperature. The formation of a hydrazone from this compound would be expected to cause a downfield shift (less negative ppm value) for the meta-fluorines and a smaller change for the ortho-fluorines.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of 4-substituted tetrafluoropyridines.[5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve pentafluoropyridine (1 equivalent) in a suitable solvent such as dichloromethane or acetonitrile.
-
Addition of Hydrazine: Cool the solution to 0 °C using an ice bath. Slowly add a solution of hydrazine hydrate (1.1 to 1.5 equivalents) in the same solvent to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
General Protocol for 19F-NMR Analysis
This protocol provides a general guideline for acquiring a standard 1D ¹⁹F-NMR spectrum of a small organic molecule.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified reaction product.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in an NMR tube.
-
For quantitative analysis, add a known amount of an internal standard that has a ¹⁹F signal in a clear region of the spectrum (e.g., trifluorotoluene).
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve good homogeneity.
-
Tune and match the ¹⁹F channel of the probe.
-
-
Acquisition Parameters:
-
Set the spectrometer to acquire a ¹⁹F spectrum.
-
Define the spectral width (e.g., 200-250 ppm, centered around an estimated chemical shift of -120 ppm).
-
Set the number of scans (e.g., 16 to 128, depending on the sample concentration).
-
Use a pulse angle of 30-45 degrees to ensure adequate relaxation between pulses.
-
Set the relaxation delay (D1) to be at least 5 times the longest T₁ of the fluorine nuclei to ensure accurate integration for quantitative analysis. A typical starting value is 2-5 seconds.
-
Proton decoupling is often not necessary for simple spectra but can be applied to simplify complex splitting patterns.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Apply a baseline correction to the spectrum.
-
Reference the chemical shifts to a known standard (e.g., the internal standard or an external reference like CFCl₃).
-
Integrate the signals corresponding to the starting material and the product to determine the reaction conversion and product purity.
-
Conclusion
For the confirmation of reaction products of this compound, ¹⁹F-NMR spectroscopy stands out as a superior analytical technique. Its high sensitivity, exceptional resolution, and the direct insight it provides into the electronic environment of the fluorinated core make it an indispensable tool for researchers in drug discovery and chemical sciences. While complementary techniques such as mass spectrometry and HPLC are crucial for a complete analytical picture, ¹⁹F-NMR provides the most definitive and quantitative data for structural confirmation in a single, efficient experiment. The adoption of the protocols and comparative data presented in this guide will empower researchers to confidently characterize their novel fluorinated pyridine derivatives.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
Navigating the In Vivo Landscape: A Comparative Guide to Bioconjugate Stability Featuring 2,3,5,6-Tetrafluoro-4-hydrazinopyridine
For researchers, scientists, and drug development professionals, the in vivo stability of a bioconjugate is a critical determinant of its therapeutic efficacy and safety profile. This guide provides a comparative assessment of bioconjugates formed with 2,3,5,6-Tetrafluoro-4-hydrazinopyridine, offering insights into their stability relative to other common bioconjugation strategies. While direct, quantitative in vivo stability data for bioconjugates derived from this compound is limited in publicly available literature, this guide synthesizes established principles of bioconjugate chemistry and data from related compounds to provide a robust framework for evaluation.
The choice of linker technology is paramount in the design of bioconjugates, directly influencing pharmacokinetics, biodistribution, and off-target toxicity.[1] This guide delves into the stability of the hydrazone bond formed by this compound and presents a comparison with widely used alternatives, including traditional hydrazones, oximes, maleimides, and linkages formed via strain-promoted alkyne-azide cycloaddition (SPAAC).
The Promise of this compound in Bioconjugation
This compound is an aromatic hydrazine that, upon reaction with an aldehyde, forms a hydrazone bond. The key feature of this reagent is the tetrafluorinated pyridine ring, which is strongly electron-withdrawing. This electronic property is anticipated to significantly influence the stability of the resulting hydrazone linkage. In general, hydrazone bonds are known to be sensitive to hydrolysis, particularly in the acidic microenvironment of endosomes and lysosomes, a property that has been exploited for controlled drug release. However, their stability in plasma at physiological pH can be a concern, with studies showing that aromatic hydrazones can undergo degradation in plasma.[2]
The electron-deficient nature of the aryl ring in the case of this compound is expected to decrease the basicity of the hydrazine and the resulting hydrazone nitrogen atoms. This can lead to a less polarized C=N bond, potentially rendering it more susceptible to nucleophilic attack and subsequent hydrolysis compared to hydrazones formed from electron-rich aromatic hydrazines. However, the precise impact on in vivo stability requires dedicated experimental evaluation.
Comparative Analysis of Bioconjugation Chemistries
The in vivo stability of a bioconjugate is not absolute and depends on the linker chemistry, the nature of the biomolecule and payload, and the biological environment. Below is a comparative overview of different linkage types.
| Linkage Chemistry | Formation Reaction | Key Stability Features | Potential for Premature Release |
| Tetrafluoro-hydrazinopyridine Hydrazone | Hydrazine + Aldehyde | Expected to be pH-sensitive; stability influenced by strong electron-withdrawing nature of the pyridine ring. | Higher potential in plasma compared to more stable linkers, though specific data is lacking. |
| Traditional Hydrazone | Hydrazine + Aldehyde | Generally susceptible to hydrolysis, especially at acidic pH. Plasma stability can be variable.[2][3] | High, particularly for simple alkyl and aryl hydrazones. |
| Oxime | Hydroxylamine + Aldehyde/Ketone | Generally more stable to hydrolysis than hydrazones across a wider pH range.[4] | Low. |
| Thioether (from Maleimide) | Thiol + Maleimide | The initial thioether bond is generally stable, but the succinimide ring can undergo hydrolysis or a retro-Michael reaction leading to payload release. | Moderate, due to potential for thiol exchange with endogenous thiols like albumin. |
| Triazole (from SPAAC) | Azide + Strained Alkyne | Highly stable and considered bioorthogonal, resistant to enzymatic and chemical degradation. | Very Low. |
Experimental Methodologies for Assessing In Vivo Stability
A multi-faceted approach is typically employed to rigorously assess the in vivo stability of bioconjugates. Key experimental protocols are outlined below.
In Vivo Stability Assessment Workflow
References
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Sulfonate Ester‐Linked Fluorinated Hydrazone Derivatives as Multitarget Carbonic Anhydrase and Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, Molecular Docking and ADME Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. casss.org [casss.org]
- 4. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
Unambiguous Structure Confirmation: A Comparative Guide to X-ray Crystallography for 2,3,5,6-Tetrafluoro-4-hydrazinopyridine Derivatives
For researchers and drug development professionals, the precise determination of a molecule's three-dimensional structure is non-negotiable. In the synthesis of novel compounds such as 2,3,5,6-Tetrafluoro-4-hydrazinopyridine derivatives, which hold potential in medicinal chemistry, rigorous structure confirmation is paramount. Single-crystal X-ray crystallography stands as the definitive method for elucidating atomic arrangement, offering unparalleled detail about bond lengths, angles, and stereochemistry.
This guide provides a comprehensive comparison of X-ray crystallography with other common analytical techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate methods for structural confirmation of fluorinated pyridine compounds.
Method Comparison: The Gold Standard and Its Alternatives
While X-ray crystallography is considered the "gold standard" for absolute structure determination of crystalline solids, other spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide complementary and often more readily accessible data.[1] The choice of method depends on the sample's nature, the information required, and available resources.
| Technique | Principle | Sample Requirement | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Diffraction of X-rays by the electron clouds of atoms in a crystal lattice. | High-quality single crystal (typically 0.1-0.5 mm). | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration, and crystal packing information.[1][2] | Provides unambiguous and complete structural determination. | Crystal growth can be a significant bottleneck; not suitable for amorphous solids, liquids, or gases.[3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field, revealing the chemical environment of atoms. | Soluble compound in a deuterated solvent. | Connectivity of atoms (¹H-¹H, ¹H-¹³C correlations), chemical environment of nuclei (¹H, ¹³C, ¹⁹F), and solution-state conformation. | Non-destructive, provides data on the molecule's structure in solution, and is essential for studying dynamic processes. | Does not provide the absolute 3D structure; interpretation can be complex for large molecules. |
| Mass Spectrometry (MS) | Ionization of molecules and separation of the resulting ions based on their mass-to-charge ratio. | Small amount of sample (solid, liquid, or gas). | Molecular weight and elemental composition (High-Resolution MS), and structural information through fragmentation patterns. | Extremely high sensitivity, provides accurate molecular weight, and can be coupled with separation techniques (e.g., GC, LC). | Does not provide stereochemical or detailed connectivity information; fragmentation can be complex to interpret. |
Experimental Data for Fluorinated Pyridine Derivatives
The following tables summarize typical data obtained from the characterization of 2,3,5,6-tetrafluoro-4-substituted pyridine derivatives.
Table 1: Representative Single-Crystal X-ray Diffraction Data
| Parameter | Value (Example for a Derivative) | Reference |
| Crystal System | Triclinic | [4] |
| Space Group | P-1 | [4] |
| a (Å) | 10.3368(6) | [4] |
| b (Å) | 11.9804(8) | [4] |
| c (Å) | 12.7250(5) | [4] |
| α (°) | 100.904(4) | [4] |
| β (°) | 107.959(4) | [4] |
| γ (°) | 109.638(6) | [4] |
| Volume (ų) | 1334.36 | [4] |
| Z | 4 | [5] |
| Calculated Density (mg/m³) | 1.422 | [4] |
| Final R indices [I > 2σ(I)] | R1 = 0.0302 | [6] |
Note: Data is representative of hydrazone derivatives and fluorinated heterocyclic systems. Specific values will vary for each unique derivative.
Table 2: Representative Spectroscopic Data
| Technique | Parameter | Observed Value | Reference |
| ¹⁹F NMR | δ (ppm) for F-2, F-6 (ortho) | -83 to -98 | [7][8] |
| δ (ppm) for F-3, F-5 (meta) | -131 to -163 | [7][8] | |
| ¹H NMR | δ (ppm) for N-H (hydrazine) | ~7.3 (broad signal) | [7] |
| ¹³C NMR | δ (ppm) for C-F carbons | 130 - 150 (with J-coupling) | [8] |
| Mass Spec. (EI) | Molecular Ion Peak [M]⁺ (for C₅H₃F₄N₃) | m/z = 181 | [9] |
| Key Fragment | m/z = 151 (loss of N₂H₂) | [10] |
Experimental Workflows and Logical Diagrams
The following diagrams illustrate the experimental and logical processes involved in structure confirmation.
Caption: Workflow for structure determination using single-crystal X-ray crystallography.
Caption: Logical flow demonstrating the complementary roles of spectroscopic and crystallographic techniques.
Detailed Experimental Protocols
Protocol 1: Single-Crystal X-ray Crystallography
-
Crystal Growth: Dissolve the purified this compound derivative in a suitable solvent or solvent mixture (e.g., acetonitrile, ethanol, ethyl acetate). Allow the solvent to evaporate slowly at room temperature in a loosely covered vial. Alternative methods include vapor diffusion or cooling crystallization.
-
Crystal Selection and Mounting: Under a microscope, select a well-formed, single crystal with sharp edges and no visible defects. Mount the crystal on a cryoloop or glass fiber using a minimal amount of inert oil.
-
Data Collection: Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer. A stream of cold nitrogen (typically 100 K) is used to minimize thermal motion and radiation damage. The diffractometer software is used to determine the unit cell and collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for factors such as Lorentz-polarization effects and absorption.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map. This map reveals the positions of the heavier atoms.
-
Structure Refinement: The initial atomic model is refined against the experimental data using full-matrix least-squares methods. Hydrogen atoms are typically placed in calculated positions. Anisotropic displacement parameters are refined for non-hydrogen atoms.
-
Validation: The final structure is validated using software like PLATON or CheckCIF to ensure the model is chemically reasonable and fits the data well. The final data is often deposited in a crystallographic database like the Cambridge Structural Database (CSD).
Protocol 2: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a standard 5 mm NMR tube.
-
¹H NMR: Acquire a proton NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
¹³C NMR: Acquire a carbon-13 NMR spectrum. Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, more scans (hundreds to thousands) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.
-
¹⁹F NMR: Acquire a fluorine-19 NMR spectrum. ¹⁹F is a high-sensitivity nucleus, so spectra can be acquired relatively quickly. Chemical shifts are typically referenced to an external standard like CFCl₃.
-
2D NMR (Optional but Recommended): If the structure is not immediately obvious, acquire 2D NMR spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) to establish definitive atomic connectivity.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The resulting spectra are integrated, and chemical shifts (δ) and coupling constants (J) are reported.
Protocol 3: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile. For solid-state analysis (e.g., MALDI, DART), the pure solid can be used directly.
-
Ionization: Introduce the sample into the mass spectrometer. The choice of ionization method depends on the analyte's properties. Electron Ionization (EI) is a common hard ionization technique that provides extensive fragmentation. Electrospray Ionization (ESI) is a softer technique suitable for more polar or fragile molecules.
-
Mass Analysis: The generated ions are separated by a mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF, Orbitrap) based on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Data Analysis:
-
Low-Resolution MS: Identify the molecular ion peak (M⁺ or [M+H]⁺) to determine the nominal molecular weight. Analyze the fragmentation pattern to deduce structural motifs.
-
High-Resolution MS (HRMS): Measure the exact mass of the molecular ion to four or more decimal places. Use this value to calculate the elemental composition, confirming the molecular formula.
-
References
- 1. Crystallographic Structure Elucidation [imserc.northwestern.edu]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 9. This compound | 1735-44-0 | FT01146 [biosynth.com]
- 10. Pyridine, 2,3,5,6-tetrafluoro- [webbook.nist.gov]
Comparing kinetic performance of enzyme inhibitors derived from 2,3,5,6-Tetrafluoro-4-hydrazinopyridine.
For Researchers, Scientists, and Drug Development Professionals: A detailed examination of the kinetic performance of enzyme inhibitors, focusing on the impact of fluorine substitution on the inhibitory activity against p38 MAP kinase.
This guide provides a comparative analysis of the kinetic performance of a series of heterocyclic compounds as inhibitors of p38 MAP kinase, a key enzyme in the cellular response to stress and inflammation. A particular focus is placed on the structure-activity relationship (SAR) arising from the substitution of a 2,6-diamino-3,5-difluoropyridinyl moiety. The inclusion of fluorine atoms in drug candidates is a common strategy to enhance metabolic stability and binding affinity. This guide presents quantitative data to illustrate the effect of such modifications.
Kinetic Performance of p38 MAP Kinase Inhibitors
The inhibitory activities of a series of pyridinyl-substituted heterocycles against p38α MAP kinase were evaluated. The data, presented in Table 1, highlights the impact of both the core heterocyclic scaffold and the fluorine substitution on the pyridine ring on the half-maximal inhibitory concentration (IC50).
| Compound ID | Heterocyclic Core | R Group | p38α IC50 (µM) |
| 1 | Imidazole | H | >10 |
| 2 | Imidazole | 2,6-diaminopyridin-4-yl | 0.8 |
| 3 | Imidazole | 2,6-diamino-3,5-difluoropyridin-4-yl | 0.08 |
| 4 | Pyrrole | 2,6-diamino-3,5-difluoropyridin-4-yl | 0.2 |
| 5 | Oxazole | 2,6-diamino-3,5-difluoropyridin-4-yl | >10 |
| 6 | Thiazole | 2,6-diamino-3,5-difluoropyridin-4-yl | 1.2 |
| 7 | Triazole | 2,6-diamino-3,5-difluoropyridin-4-yl | 0.8 |
Table 1: In vitro inhibitory activity of various heterocyclic compounds against p38α MAP kinase. Data sourced from Revesz et al., Bioorg. Med. Chem. Lett. 2002, 12, 2109-2112.[1][2]
The data clearly demonstrates that the pyridinylimidazole scaffold (Compound 3) bearing the 2,6-diamino-3,5-difluoropyridinyl substituent exhibits the most potent inhibition of p38α with an IC50 of 0.08 µM. A direct comparison between Compound 2 and Compound 3 reveals a 10-fold increase in potency upon the addition of two fluorine atoms to the pyridine ring, underscoring the significant contribution of fluorination to the inhibitory activity.
Experimental Protocols
The following section details the methodology used to obtain the kinetic data presented above.
p38α MAP Kinase Enzymatic Assay
The in vitro inhibitory activity of the compounds against p38α MAP kinase was determined using a non-radioactive kinase assay.[3]
Materials:
-
Recombinant human p38α MAP kinase
-
ATF-2 (Activating Transcription Factor 2) fusion protein as substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% Triton X-100, 2 mM DTT)
-
Test compounds dissolved in DMSO
-
96-well microtiter plates
-
Phospho-ATF-2 (Thr71) specific antibody
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP)
-
Chemiluminescent or colorimetric substrate
Procedure:
-
Recombinant p38α MAP kinase was incubated with varying concentrations of the test compounds (or DMSO as a vehicle control) in the assay buffer for a pre-incubation period (e.g., 15 minutes) at room temperature in a 96-well plate.
-
The kinase reaction was initiated by the addition of a mixture of ATF-2 substrate and ATP to each well.
-
The reaction was allowed to proceed for a defined period (e.g., 60 minutes) at 30°C.
-
The reaction was terminated by the addition of a stop solution (e.g., EDTA).
-
The amount of phosphorylated ATF-2 was quantified using an ELISA-based method. The wells were coated with an antibody that captures the ATF-2 protein.
-
A primary antibody specific for the phosphorylated form of ATF-2 (at Thr71) was added, followed by a secondary antibody conjugated to a reporter enzyme.
-
The signal was developed by adding a suitable substrate for the reporter enzyme, and the absorbance or luminescence was measured using a plate reader.
-
IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the p38 MAP Kinase Signaling Pathway
The following diagram illustrates the central role of p38 MAP kinase in a cellular signaling cascade that is often the target of the inhibitors discussed.
Caption: p38 MAP Kinase Signaling Cascade and Point of Inhibition.
Experimental Workflow for Kinase Inhibition Assay
The workflow for determining the IC50 values of the p38 MAP kinase inhibitors is depicted in the following diagram.
References
Safety Operating Guide
Proper Disposal of 2,3,5,6-Tetrafluoro-4-hydrazinopyridine: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 2,3,5,6-Tetrafluoro-4-hydrazinopyridine is critical to ensure laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe management of this chemical.
Immediate Safety and Handling Precautions
This compound is a hazardous substance that can cause skin, eye, and respiratory irritation.[1] Always handle this compound in a well-ventilated area or under a chemical fume hood. Personal protective equipment (PPE), including gloves, eye protection, and a lab coat, is mandatory.[1] In case of exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C5H3F4N3 | [1] |
| Molecular Weight | 181.09 g/mol | [1] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |
| Precautionary Statement (Disposal) | P501 (Dispose of contents/ container to an approved waste disposal plant) | [1] |
Experimental Protocol: Waste Segregation and Preparation for Disposal
The primary and mandated method for the disposal of this compound is through an approved waste disposal plant. Do not attempt to neutralize the chemical in the lab unless you are following a validated and approved institutional procedure.
Materials:
-
Original container of this compound
-
Appropriate waste container (consult your institution's Environmental Health and Safety office)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Procedure:
-
Minimize Waste: The first step in responsible disposal is to minimize the generation of waste. Only use the amount of this compound that is necessary for your experiment.
-
Segregate Waste: Do not mix this compound waste with other waste streams. It should be collected in a designated, compatible, and properly labeled hazardous waste container.
-
Use Original Containers: Whenever possible, leave the chemical in its original container. This ensures that all hazard information remains with the substance.
-
Labeling: Clearly label the waste container with the full chemical name: "this compound" and any other required hazard warnings as per your institution's and local regulations.
-
Contaminated Materials: Any materials, such as gloves, weighing paper, or pipette tips, that are contaminated with this compound should be collected in a separate, clearly labeled solid hazardous waste container.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by your institution's hazardous waste management service.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a guide and does not supersede local, state, or federal regulations, nor the specific procedures of your institution. Always consult with your institution's Environmental Health and Safety (EHS) office for detailed guidance on hazardous waste disposal.
References
Personal protective equipment for handling 2,3,5,6-Tetrafluoro-4-hydrazinopyridine
Essential Safety and Handling Guide for 2,3,5,6-Tetrafluoro-4-hydrazinopyridine
This guide provides crucial safety and logistical information for the handling and disposal of this compound (CAS No. 1735-44-0). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and mitigating risks.
Hazard Identification
This compound is classified as a hazardous substance. Based on available safety data, it is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] Similar hydrazine compounds are toxic if inhaled, swallowed, or absorbed through the skin.[3] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the primary line of defense against chemical exposure.[4] All personnel must wear the following PPE when handling this compound.[2][5][6]
| Protection Area | Equipment | Specification & Rationale |
| Eye & Face | Safety Goggles with side shields or Face Shield | Must conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[7] Protects against dust particles and splashes.[8] |
| Hand | Chemical-resistant, impervious gloves | Nitrile or Neoprene gloves are recommended.[3][4] Gloves must be inspected before use and disposed of after handling or contamination. |
| Body | Long-sleeved Laboratory Coat / Gown | Provides a barrier against accidental skin contact.[5] For larger quantities or risk of splash, flame-retardant, antistatic protective clothing may be necessary. |
| Respiratory | NIOSH/MSHA or EN 149 approved respirator | Required if exposure limits are exceeded, if irritation is experienced, or when handling outside of a fume hood.[3][7] A full-face respirator with appropriate cartridges should be used for spill cleanup or in areas with insufficient ventilation.[3] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety and environmental protection. The following step-by-step procedures must be followed.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, preferably inside a certified chemical fume hood to minimize inhalation of dust.[2][7]
-
Safety Stations: Ensure that an emergency eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[3][7]
Handling and Storage Protocol
-
Preparation: Before handling, read the Safety Data Sheet (SDS) thoroughly. Ensure all required PPE is clean, in good condition, and worn correctly.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a fume hood or a ventilated balance enclosure to prevent the generation and dispersal of dust.[7] Use non-sparking tools.[9]
-
Avoid Contact: Avoid all direct contact with the skin and eyes.[7] Do not breathe in dust or fumes.[2][7]
-
Hygiene: After handling, wash hands and any exposed skin thoroughly with soap and water.[6][7] Do not eat, drink, or smoke in the laboratory area.[5]
-
Storage: Store the compound in a tightly sealed, properly labeled container.[1][2] Keep the container in a cool, dry, and well-ventilated area away from strong oxidizing agents, strong acids, and sources of ignition.[7] The storage area should be locked or accessible only to authorized personnel.[2][10]
Spill Management
-
Evacuate: In case of a spill, evacuate non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing full PPE, including respiratory protection, cover the spill with an inert absorbent material like sand or vermiculite.[4]
-
Collection: Carefully sweep or vacuum the contained material into a suitable, sealed container for disposal.[7] Avoid creating dust.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then wash with soap and water.
-
Reporting: Report all spills to the laboratory supervisor immediately.
Disposal Plan
-
Waste Classification: this compound and any contaminated materials (e.g., gloves, absorbent materials) must be treated as hazardous waste.
-
Waste Collection: Collect waste in a designated, sealed, and clearly labeled hazardous waste container.[9]
-
Disposal Route: Dispose of the contents and the container through a licensed and approved waste disposal plant.[2][6][7] Do not allow the chemical to enter drains or the environment.[2][5][7]
-
Contaminated Packaging: Empty containers should be triple-rinsed (or equivalent) before being offered for recycling or reconditioning. Alternatively, they can be punctured to prevent reuse and disposed of in a sanitary landfill, if local regulations permit.[9]
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe management of this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. This compound | 1735-44-0 | FT01146 [biosynth.com]
- 2. aksci.com [aksci.com]
- 3. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 6. Page loading... [guidechem.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. beta.lakeland.edu [beta.lakeland.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
